MU1700
Description
Properties
Molecular Formula |
C26H22N4O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(4-piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C26H22N4O/c1-2-4-24-22(3-1)21(9-10-28-24)23-17-31-25-15-19(16-29-26(23)25)18-5-7-20(8-6-18)30-13-11-27-12-14-30/h1-10,15-17,27H,11-14H2 |
InChI Key |
FFLJVBPCONQSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(C(=CO4)C5=CC=NC6=CC=CC=C56)N=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MU1700
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of MU1700, a potent and selective chemical probe. The information is collated from publicly available research, offering insights into its biochemical activity, cellular effects, and potential applications in studying cellular signaling pathways.
Core Mechanism of Action
This compound is a highly selective and orally active inhibitor of Activin Receptor-like Kinase 1 (ALK1) and Activin Receptor-like Kinase 2 (ALK2)[1][2]. These receptor serine/threonine kinases are key components of the Bone Morphogenetic Protein (BMP) signaling pathway. By inhibiting ALK1 and ALK2, this compound effectively blocks the downstream signaling cascade, specifically the phosphorylation of SMAD1/5/8[1]. This targeted inhibition allows for the precise investigation of the roles of ALK1 and ALK2 in various biological processes.
Developed as a high-quality chemical probe, this compound exhibits a remarkably improved kinome-wide selectivity profile compared to earlier inhibitors like LDN-193189. This enhanced selectivity minimizes off-target effects, making it a valuable tool for in vitro and in vivo studies of BMP signaling[1]. Furthermore, this compound is characterized by its cell membrane permeability and high brain penetrance, expanding its utility for in vivo research[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound.
Table 1: Inhibitory Activity of this compound against ALK1 and ALK2
| Target | IC₅₀ (nM) |
| ALK1 | 13 |
| ALK2 | 6 |
| Data sourced from MedchemExpress[2]. |
Table 2: Kinome-wide Selectivity Profile of this compound
| Kinase Target | Percent Inhibition at 1 µM |
| ALK1 | >90% |
| ALK2 | >90% |
| ALK6 (BMPR1B) | Weaker Inhibition |
| Data summarized from kinome-wide profiling in a panel of 369 human protein kinases[1]. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
1. Kinome-wide Profiling
-
Objective: To determine the selectivity of this compound across the human kinome.
-
Method: this compound was screened at a concentration of 1 µM against a panel of 369 human protein kinases. The percentage of inhibition for each kinase was determined to generate a selectivity profile. This was compared to the profile of the less selective inhibitor, LDN-193189[1].
-
Platform: Reaction Biology.
2. Western Blot Analysis for SMAD Phosphorylation
-
Objective: To assess the inhibitory effect of this compound on the BMP signaling pathway in a cellular context.
-
Cell Line: U2OS cells were likely used, as they are mentioned in the context of cytotoxicity assays[1][2].
-
Protocol:
-
Cells were treated with various BMP and GDF family ligands to induce phosphorylation of SMAD proteins.
-
Concurrently, cells were treated with this compound or a negative control compound.
-
Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and the signal was visualized using an appropriate chemiluminescent substrate.
-
-
Outcome: The analysis revealed that this compound specifically inhibited the phosphorylation of SMAD1/5/8 induced by BMP ligands, but not the phosphorylation of SMAD2/3, which is associated with the TGF-β pathway[1].
3. Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound.
-
Cell Line: U2OS cells.
-
Protocol:
-
U2OS cells were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of this compound and its negative control, MU1700NC (from 0.1 to 50 µM), for 24 hours.
-
Cell viability was assessed using a standard method, such as an MTT or resazurin-based assay.
-
-
Outcome: No cytotoxic effects were observed up to a concentration of 2.5 µM for this compound. Mild cytotoxicity was noted at concentrations of 5 µM and higher, which was hypothesized to be due to the limited aqueous solubility of the compound[1][2].
Visualizations
Diagram 1: this compound Mechanism of Action - BMP Signaling Pathway
References
An In-depth Technical Guide to MU1700: A Potent and Selective ALK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MU1700 is a recently developed, potent, and highly selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2][3] As a member of the transforming growth factor-beta (TGF-β) type I receptor family, the ALK1/2 signaling pathway is crucial in various physiological and pathological processes, including angiogenesis, bone formation, and certain cancers.[4][5] this compound offers a significant improvement in kinome-wide selectivity compared to previously utilized inhibitors like LDN-193189, making it a valuable tool for the precise investigation of ALK1/2 biology.[2] Notably, this compound exhibits excellent cell permeability and is orally bioavailable with remarkable brain penetrance, suggesting its potential for both in vitro and in vivo studies, including those involving the central nervous system.[2][3] This document provides a comprehensive technical overview of this compound, including its discovery, biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols to facilitate its use in research and drug development.
Discovery and Rationale
This compound was developed as a highly selective inhibitor of ALK1 and ALK2, which are key components of the bone morphogenetic protein (BMP) signaling pathway.[2][3] The discovery of this compound was detailed in a 2024 publication in the Journal of Medicinal Chemistry by Nemec et al.[1][3] This research aimed to create a more selective chemical probe than existing options, such as LDN-193189, to allow for more precise investigation of ALK1/2's roles in health and disease.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 6-(4-(Piperazin-1-yl)phenyl)-3-(quinolin-4-yl)furo[3,2-b]pyridine dihydrochloride | [1] |
| Molecular Formula | C₂₆H₂₂N₄O · 2HCl | [1] |
| Molecular Weight | 479.41 g/mol | [1] |
| CAS Number | 1360905-04-9 (free base) | [1] |
| Appearance | Orange solid | [1] |
| Solubility | Soluble in DMSO (5 mg/ml) and water (10 mg/ml) | [1] |
| Purity | >98% (HPLC) | [1] |
| Storage | Store at -20°C as a solid. Solutions in DMSO or water can be stored at -20°C for up to 3 months. | [1] |
Biological Activity and Selectivity
In Vitro Kinase Inhibitory Activity
This compound is a potent inhibitor of ALK1 and ALK2 with IC₅₀ values in the low nanomolar range. Its selectivity has been demonstrated against a broad panel of kinases.
| Target | IC₅₀ (nM) | Assay Type | Reference |
| ALK1 (ACVRL1) | 13 | Radiometric Assay | [1] |
| ALK2 (ACVR1) | 6 | Radiometric Assay | [1] |
| ALK6 | 41 | Radiometric Assay | [1] |
Kinome-wide Selectivity
In a screen against 369 kinases at a concentration of 1 µM, this compound demonstrated high selectivity, inhibiting only ALK1, ALK2, and to a lesser extent, ALK6. This represents a significant improvement over the broader activity profile of the commonly used inhibitor LDN-193189.[2]
Cellular Activity
This compound effectively inhibits the BMP signaling pathway in cellular assays. It has been shown to block the phosphorylation of SMAD1/5/8, which are downstream effectors of ALK1/2.
| Assay Type | Cell Line | Effect | Concentration | Reference |
| SMAD1/5/8 Phosphorylation | U2OS | Inhibition of BMP-induced phosphorylation | Not specified | [6] |
| NanoBRET Target Engagement | HEK293 | Potent engagement of ALK1 and ALK2 | Not specified | [2] |
| Cytotoxicity | U2OS | Cytotoxic effects observed | >2.5 µM | Not specified |
Pharmacokinetics
This compound has been shown to have a favorable pharmacokinetic profile in mice, with good oral bioavailability and exceptional brain penetration.
| Parameter | Route of Administration | Dose | Value | Species | Reference |
| Brain Penetrance | Oral (PO) | Not specified | High (Brain concentrations exceed plasma concentrations) | Mouse | [2] |
Signaling Pathway
This compound inhibits the BMP signaling pathway by targeting the type I receptors ALK1 and ALK2. This prevents the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), thereby blocking the translocation of the SMAD complex to the nucleus and subsequent gene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medvik: Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 [medvik.cz]
- 5. promega.com.cn [promega.com.cn]
- 6. The Activation of the Fibrodysplasia Ossificans Progressiva-Inducing ALK2-R206H Mutant Depends on the Distinct Homo-Oligomerization Patterns of ACVR2B and ACVR2A - PMC [pmc.ncbi.nlm.nih.gov]
MU1700: A Technical Guide to a Selective ALK1/2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MU1700 is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] Developed as a bioisosteric analogue of the less selective inhibitor LDN-193189, this compound exhibits a significantly improved kinome-wide selectivity profile, making it a valuable tool for investigating the biological roles of ALK1 and ALK2 in various physiological and pathological processes.[2] Its favorable in vivo pharmacokinetics, including exceptional brain penetrance, further enhance its utility for both in vitro and in vivo studies.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and data presented for ease of reference.
Chemical Structure and Properties
This compound is a furo[3,2-b]pyridine-based compound, designed as a bioisostere of LDN-193189.[2] This structural modification leads to a markedly improved selectivity profile.[2] A corresponding negative control compound, MU1700NC, has also been developed.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | PubChem |
| Molecular Formula | C26H22N4O | [3] |
| Molecular Weight | 406.489 g/mol | [3] |
| CAS Number | 1360905-04-9 | [3] |
| Solubility | Limited aqueous solubility for the free base; salt form (e.g., .2HCl) is recommended for improved solubility. | [1] |
| Storage | Recommended long-term storage at -20 °C. | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of ALK1 and ALK2, which are TGF-β type I receptors.[1] These kinases are crucial components of the bone morphogenetic protein (BMP) signaling pathway.[2] Upon ligand binding, ALK1/2 form a complex with TGF-β type II receptors, leading to the phosphorylation and activation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.[1][2] this compound exerts its effect by binding to the ATP-binding pocket of ALK1 and ALK2, thereby blocking their kinase activity and inhibiting the downstream phosphorylation of SMAD1/5/8.[2]
In Vitro and In Cellulo Potency
This compound demonstrates high potency in both biochemical and cell-based assays.[1]
Table 2: In Vitro Inhibitory Activity of this compound against ALK Kinases
| Target Kinase | IC50 (nM) | Reference |
| ALK1 (ACVRL1) | 13 | [3][4] |
| ALK2 (ACVR1) | 6 | [3][5] |
| ALK3 (BMPR1A) | 497 (NanoBRET) | [4] |
| ALK4 (ACVR1B) | > 10,000 (NanoBRET) | [4] |
| ALK5 (TGFBR1) | > 10,000 (NanoBRET) | [4] |
| ALK6 (BMPR1B) | 88 | [2] |
Kinome-wide Selectivity
A key advantage of this compound is its high selectivity. Kinome-wide screening against 369 protein kinases at a concentration of 1 µM revealed that this compound primarily inhibits ALK1, ALK2, and to a lesser extent, ALK6, with no other significant off-targets identified.[1][2][4] This represents a substantial improvement over the more promiscuous profile of LDN-193189.[2]
In Vivo Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile in mice, making it suitable for in vivo studies.[1][2] A notable feature is its remarkably high brain penetrance.[1][2][3]
Table 3: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg, PO)
| Parameter | Value | Reference |
| Tmax (h) | 0.5 | [1] |
| Cmax (ng/mL) | 1140 | [1] |
| AUC (0-t) (ng.h/mL) | 3210 | [1] |
| AUC (0-inf) (ng.h/mL) | 3220 | [1] |
| t1/2 (h) | 1.8 | [1] |
| Brain Penetrance | Exceptionally high | [1][2] |
Experimental Protocols
Kinome-wide Selectivity Screening
-
Methodology: The selectivity of this compound was assessed by kinome-wide screening against a panel of 369 human protein kinases at a concentration of 1 µM. The residual enzyme activity was measured to determine the percentage of inhibition.[2]
-
Provider: Reaction Biology.[2]
-
Follow-up: Significant off-targets identified in the initial screen were further evaluated in dose-response titrations to determine their IC50 values.[2]
NanoBRET Target Engagement Assay
-
Purpose: To confirm the target engagement of this compound in intact cells.
-
Methodology: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used to measure the binding affinity of this compound to ALK kinases within living cells. This assay quantifies the interaction between a NanoLuc-tagged kinase and a fluorescent tracer, which is displaced by the binding of the inhibitor.[2]
-
Results: This assay demonstrated that this compound effectively penetrates the cell membrane and binds to ALK1 and ALK2 with high potency in a cellular context.[2]
Western Blot Analysis of SMAD Phosphorylation
-
Purpose: To assess the functional inhibition of the BMP signaling pathway by this compound.
-
Cell Line: HEK293T cells.[2]
-
Methodology:
-
Cells were treated with this compound or its negative control, MU1700NC.
-
The ALK2 pathway was activated using BMP9.
-
Cell lysates were collected and subjected to SDS-PAGE.
-
Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.
-
The levels of phosphorylated SMADs were quantified to determine the inhibitory effect of this compound.[2]
-
Visualizations
Signaling Pathway of ALK1/2 Inhibition by this compound
Caption: this compound inhibits the BMP signaling pathway by blocking ALK1/2-mediated phosphorylation of SMAD1/5/8.
Experimental Workflow for Assessing this compound Activity
Caption: A general workflow for the characterization of this compound's biological activity.
Conclusion
This compound is a highly selective and potent inhibitor of ALK1 and ALK2, representing a significant advancement over previous chemical probes. Its well-characterized in vitro and in vivo properties, including high brain penetrance, make it an invaluable tool for elucidating the roles of ALK1/2 in health and disease. The availability of a structurally similar negative control, MU1700NC, further strengthens its utility for rigorous experimental design. Researchers are encouraged to utilize this compound at concentrations up to 1 µM in cellular assays to minimize potential off-target effects and ensure reliable data.[2]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1360905-04-9|DC Chemicals [dcchemicals.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
The Inhibitory Effect of MU1700 on SMAD1/5/8 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of MU1700, a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] The focus of this document is the effect of this compound on the phosphorylation of SMAD1/5/8, key mediators in the Bone Morphogenetic Protein (BMP) signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of cell biology, signal transduction, and drug discovery.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the serine/threonine kinase activity of ALK1 and ALK2.[1] These receptors are critical components of the BMP signaling pathway, a subset of the larger Transforming Growth Factor-β (TGF-β) superfamily. Upon binding of a BMP ligand (e.g., BMP7), the type II receptor phosphorylates and activates the type I receptor (ALK1/2).[2][3] The activated ALK1/2 kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8, at their C-terminal serine residues.[2][3][4] This phosphorylation event is a critical step for the subsequent formation of a complex with the common-mediator SMAD (co-SMAD), SMAD4, and its translocation to the nucleus to regulate target gene expression.[2][3][4]
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ALK1 and ALK2, thereby preventing the phosphorylation of SMAD1/5/8.[5] This selective inhibition of the BMP branch of signaling has been demonstrated to have minimal effect on the TGF-β branch, which signals through ALK4/5/7 to phosphorylate SMAD2/3.[1]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: Biochemical Assay - Inhibitory Potency of this compound against ALK Kinases [1]
| Kinase | IC50 (nM) | Selectivity (fold) vs. ALK2 |
| ALK1/ACVRL1 | 13 | 2.22 |
| ALK2/ACVR1 | 6 | 1.00 |
| ALK3/BMPR1A | 425 | 72.08 |
| ALK4/ACVR1B | inactive | - |
| ALK5/TGFBR1 | inactive | - |
| ALK6/BMPR1B | 41 | 6.88 |
Table 2: Cellular Assay - Inhibition of SMAD1/5/8 Phosphorylation by this compound [5]
| Treatment | Observation |
| 10 nM this compound (in the presence of BMP7) | Decrease in SMAD1/5/8 phosphorylation observed. |
| 100 nM this compound (in the presence of BMP7) | Complete inhibition of SMAD1/5/8 phosphorylation. |
| 10 µM MU1700NC (Negative Control) | Inhibition of SMAD1/5/8 phosphorylation observed only at this high concentration. |
| This compound (in the presence of activin A or TGF-β1) | No inhibition of SMAD2 phosphorylation. |
Experimental Protocols
The primary method for assessing the effect of this compound on SMAD1/5/8 phosphorylation is Western blotting. Below is a detailed, generalized protocol for this experiment.
Western Blot Protocol for Phospho-SMAD1/5/8
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, U2OS) to 70-80% confluency.
-
Serum starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Pre-treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP and cOmplete, Roche).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 (e.g., Cell Signaling Technology #9516, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total SMAD1/5/8 or a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathway Diagram
Caption: BMP/SMAD signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of pSMAD1/5/8.
Logical Relationship Diagram
Caption: Logical flow of this compound's inhibitory effect.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Signaling cross-talk between TGF-β/BMP and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
MU1700: A Technical Guide on Brain Penetrance and In Vivo Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1700 is a potent and highly selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] As a dual ALK1/2 inhibitor, it plays a crucial role in the investigation of the Bone Morphogenetic Protein (BMP) signaling pathway, which is integral to various physiological and pathological processes.[1] A key attribute of this compound for neurological research and potential therapeutic applications in the central nervous system (CNS) is its high brain penetrance and favorable in vivo stability profile.[1][2] This technical guide provides an in-depth overview of the available data on the brain penetrance and in vivo stability of this compound, complete with detailed experimental protocols and visual representations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the in vivo stability, cell permeability, and pharmacokinetic profile of this compound.
Table 1: In Vitro Stability and Permeability of this compound
| Parameter | Species | System | Result | Reference |
| Metabolic Stability | Human | Liver Microsomes | Good | [1] |
| Metabolic Stability | Mouse | Liver Microsomes | Acceptable | [1] |
| Cell Membrane Permeability | Caco-2 | Low (BA/AB Ratio: 0.6) | [1] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Dose (Oral) | Value | Unit | Reference |
| Bioavailability | 20 mg/kg | 79 | % | [2] |
| Clearance (IV) | - | 30 | ml/min/kg | [2] |
| Half-life (T1/2) | 20 mg/kg | 2.5 | h | [2] |
| Maximum Plasma Concentration (Cmax) | 20 mg/kg | 3697 | nM | [2] |
| Brain Concentration (Cbrain) | 20 mg/kg | Remarkably High Accumulation | - | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting the ALK1 and ALK2 receptors, which are key components of the BMP signaling pathway. The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the brain penetrance and in vivo stability of this compound. These protocols are based on standard industry practices and the available information on this compound.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.
Methodology:
-
Animal Model: Male CD-1 mice (or a similar strain), typically 8-10 weeks old, are used. Animals are acclimatized for at least one week before the experiment.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water) for oral administration. A single dose of 20 mg/kg is administered via oral gavage. For intravenous administration to determine clearance and bioavailability, this compound would be dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a tail vein.
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like submandibular or saphenous vein bleeding. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Brain Tissue Collection: At a terminal time point (e.g., the time of expected Cmax or a later time point), animals are euthanized, and brains are collected. Brain tissue is rinsed, weighed, and homogenized in a suitable buffer.
-
Sample Analysis: The concentration of this compound in plasma and brain homogenate is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis software. Bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration. The brain-to-plasma concentration ratio is determined to assess brain penetrance.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of this compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.
References
Foundational Research on ALK1 and ALK2 Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding Activin Receptor-Like Kinase 1 (ALK1) and Activin Receptor-Like Kinase 2 (ALK2), two pivotal type I serine/threonine kinases in the Transforming Growth Factor-β (TGF-β) superfamily. This document provides a comprehensive overview of their signaling pathways, roles in health and disease, and detailed experimental methodologies for their study, aimed at facilitating advanced research and therapeutic development.
Introduction to ALK1 and ALK2
Activin Receptor-Like Kinase 1 (ALK1), also known as ACVRL1, and Activin Receptor-Like Kinase 2 (ALK2), or ACVR1, are transmembrane receptors that play crucial roles in a variety of cellular processes, including angiogenesis, osteogenesis, and cellular differentiation.[1][2] They are essential components of the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of ALK1 and ALK2 signaling is implicated in several genetic disorders and cancers, making them significant targets for therapeutic intervention.[3][4]
ALK1 (ACVRL1) is predominantly expressed on endothelial cells and is a key regulator of angiogenesis and vascular homeostasis.[3][5] Mutations in the ACVRL1 gene are the primary cause of Hereditary Hemorrhagic Telangiectasia type 2 (HHT2), a disorder characterized by the formation of arteriovenous malformations (AVMs).[2][6]
ALK2 (ACVR1) is more broadly expressed and is critical for bone and cartilage development.[7][8] Gain-of-function mutations in the ACVR1 gene are the underlying cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder where soft tissues progressively ossify.[4][9] Somatic mutations in ACVR1 have also been identified in certain cancers, such as Diffuse Intrinsic Pontine Glioma (DIPG).[4]
Signaling Pathways
ALK1 and ALK2 mediate signaling by forming heteromeric complexes with type II serine/threonine kinase receptors. Ligand binding induces the type II receptor to phosphorylate and activate the type I receptor, which in turn phosphorylates downstream effectors, primarily the SMAD proteins.
ALK1 Signaling Pathway
The primary ligands for ALK1 are Bone Morphogenetic Protein 9 (BMP9) and BMP10, which bind with high affinity.[1][3] The signaling cascade is initiated by the formation of a receptor complex comprising ALK1, a type II receptor (BMPRII, ActRIIA, or ActRIIB), and the co-receptor Endoglin.[1][10] Upon activation, ALK1 phosphorylates SMAD1, SMAD5, and SMAD8, which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[3][10]
References
- 1. The Dual Effect of the BMP9–ALK1 Pathway in Blood Vessels: An Opportunity for Cancer Therapy Improvement? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the ALK1 ligands, BMP9 and BMP10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMP10-mediated ALK1 signaling is continuously required for vascular development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. promega.com.cn [promega.com.cn]
- 6. Frontiers | Mouse Models of Hereditary Haemorrhagic Telangiectasia: Recent Advances and Future Challenges [frontiersin.org]
- 7. Alk1 controls arterial endothelial cell migration in lumenized vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ALK2 and BMPR2 knockdown and endothelin-1 production by pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Exploring the TGF-β Superfamily with MU1700: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MU1700, a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2, key components of the Transforming Growth Factor-β (TGF-β) superfamily signaling network. This document details the mechanism of action of this compound, presents its biochemical and cellular activity in structured tables, and provides detailed protocols for key experiments to facilitate its use in research and drug discovery.
Introduction to the TGF-β Superfamily and this compound
The Transforming Growth Factor-β (TGF-β) superfamily comprises a large group of structurally related signaling proteins that play critical roles in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of TGF-β signaling is implicated in numerous diseases, such as cancer, fibrosis, and autoimmune disorders.[2]
The signaling cascade is initiated by the binding of a ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[3] This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effector proteins, primarily the SMADs. The TGF-β superfamily is broadly divided into two main branches based on the downstream SMAD proteins they activate: the TGF-β/Activin/Nodal branch, which signals through SMAD2 and SMAD3, and the Bone Morphogenetic Protein (BMP) branch, which signals through SMAD1, SMAD5, and SMAD8 (also known as SMAD9).[4][5]
This compound is a highly selective, orally active small molecule inhibitor of ALK1 (ACVRL1) and ALK2 (ACVR1), which are type I receptors primarily involved in the BMP signaling pathway.[6] Its high selectivity and favorable pharmacokinetic properties, including brain permeability, make it a valuable tool for investigating the physiological and pathological roles of ALK1 and ALK2.[6]
Data Presentation: Biochemical and Cellular Activity of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases.
Table 1: In Vitro Inhibitory Activity of this compound against ALK and Off-Target Kinases
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ALK1 (ACVRL1) | 13 | Radiometric | |
| ALK2 (ACVR1) | 6 | Radiometric | [6] |
| ALK6 (BMPR1B) | 41 | Biochemical | |
| ALK3 (BMPR1A) | 425 | Biochemical | |
| DDR1 | 501 | Biochemical | |
| FLT3 | 751 | Biochemical | |
| KHS/MAP4K5 | 539 | Biochemical |
Table 2: Cellular Target Engagement of this compound
| Target Kinase | IC50 (nM) | Assay Type | Cell Line | Reference |
| ALK1 (ACVRL1) | 27 | NanoBRET | HEK293 | |
| ALK2 (ACVR1) | 225 | NanoBRET | HEK293 |
Signaling Pathways and Experimental Workflows
TGF-β Superfamily Signaling and the Mechanism of Action of this compound
The following diagram illustrates the canonical TGF-β superfamily signaling pathways, highlighting the points of inhibition by this compound.
Caption: TGF-β superfamily signaling pathways and this compound's mechanism.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the characterization of a kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor characterization.
Detailed Experimental Protocols
In Vitro Radiometric Kinase Assay for ALK2
This protocol describes the determination of the in vitro inhibitory activity of this compound against ALK2 using a radiometric assay.
Materials:
-
Recombinant human ALK2 (e.g., SignalChem, Cat# A08-10G)
-
Myelin Basic Protein (MBP) (e.g., Sigma-Aldrich, Cat# M1891)
-
[γ-³²P]ATP (PerkinElmer)
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT (1 mM)
-
ATP (10 mM stock)
-
This compound (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture by combining Kinase Assay Buffer, DTT, and MBP to final concentrations of 1x, 1 mM, and 0.2 mg/mL, respectively.
-
Add recombinant ALK2 to the reaction mixture to a final concentration of 2.5 ng/µL.
-
Serially dilute this compound in DMSO and add to the kinase reaction mixture. The final DMSO concentration should not exceed 1%.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and unlabeled ATP to a final concentration of 10 µM.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
NanoBRET™ Target Engagement Assay for ALK2
This protocol outlines the procedure for measuring the intracellular target engagement of this compound with ALK2 in live cells using the NanoBRET™ technology.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium (Gibco)
-
NanoLuc®-ALK2 fusion vector
-
FuGENE® HD Transfection Reagent (Promega)
-
NanoBRET™ Tracer K-11 (Promega)
-
NanoBRET™ Nano-Glo® Substrate (Promega)
-
Extracellular NanoLuc® Inhibitor (Promega)
-
This compound (in DMSO)
-
White, 96-well assay plates
Procedure:
-
Transfection:
-
Plate HEK293 cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the NanoLuc®-ALK2 fusion vector using FuGENE® HD Transfection Reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend in Opti-MEM.
-
Seed the cells into a white, 96-well assay plate at a density of 2 x 10⁴ cells per well.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the diluted this compound to the wells.
-
Add NanoBRET™ Tracer K-11 to all wells at the recommended final concentration.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM according to the manufacturer's protocol.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the concentration of this compound and determine the IC50 value using a sigmoidal dose-response curve.
-
Western Blot Analysis of SMAD1/5/8 Phosphorylation
This protocol describes the detection of changes in SMAD1/5/8 phosphorylation in response to BMP stimulation and inhibition by this compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Recombinant Human BMP-7 (e.g., R&D Systems, Cat# 354-BP)
-
This compound (in DMSO)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-SMAD1/5/8 (e.g., Cell Signaling Technology, Cat# 13820)
-
Rabbit anti-SMAD1 (e.g., Cell Signaling Technology, Cat# 9743)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed HEK293T cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with BMP-7 (e.g., 50 ng/mL) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the total SMAD1 antibody to confirm equal loading.
-
This comprehensive guide provides the necessary information and protocols to effectively utilize this compound as a tool to explore the intricate signaling of the TGF-β superfamily. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the roles of ALK1 and ALK2 in health and disease.
References
The Critical Role of a Negative Control: A Technical Guide to MU1700NC
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the precision of our molecular tools is paramount. Chemical probes, small molecules designed to selectively modulate a specific protein target, are indispensable for dissecting complex biological pathways and validating potential drug targets. However, the data generated from these probes are only as reliable as the controls used alongside them. This technical guide delves into the significance of a well-characterized negative control, using MU1700NC as a case study, and provides a comprehensive overview of its role in ensuring the accuracy and reproducibility of experimental findings.
MU1700 is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2, receptor serine/threonine kinases that play crucial roles in the transforming growth factor-β (TGF-β) signaling superfamily.[1][2] To distinguish the on-target effects of this compound from any potential off-target or compound-specific effects, its structurally similar but biologically inactive counterpart, MU1700NC, was developed.[1] This guide will explore the biochemical and cellular characterization of MU1700NC, highlighting its essential function in validating the specific effects of ALK1/2 inhibition by this compound.
Biochemical Profile: Demonstrating Inertness at the Molecular Level
A critical characteristic of a negative control is its lack of interaction with the intended biological target. The biochemical profile of MU1700NC confirms its suitability as a negative control for this compound. In enzymatic assays, while this compound potently inhibits ALK1 and ALK2, MU1700NC demonstrates a significant lack of activity.
| Compound | Target Kinase | IC50 (nM) |
| This compound | ALK1 | 13 |
| ALK2 | 6 | |
| ALK3 | 425 | |
| ALK6 | 41 | |
| DDR1 | 501 | |
| FLT3 | 751 | |
| KHS/MAR4K5 | 539 | |
| MU1700NC | ALK1/2 | > 10,000 (estimated) |
Table 1: Comparative biochemical IC50 values of this compound and MU1700NC. Data for this compound sourced from EUbOPEN.[3] The IC50 for MU1700NC is inferred from its lack of activity in cellular assays.[1]
A kinome-wide screening of this compound at a concentration of 1 µM against 369 protein kinases demonstrated its high selectivity, with only ALK1, ALK2, and ALK6 being significantly inhibited.[2] While specific kinome-wide data for MU1700NC is not extensively published, its design as a structurally related but inactive analog, coupled with its lack of cellular activity, strongly supports its inertness across the kinome.
Cellular Activity: Validating On-Target Effects in a Biological Context
The true value of a negative control is realized within cellular systems, where the complexity of biological pathways can often lead to misleading results. MU1700NC serves as an essential tool to confirm that the observed cellular phenotypes are a direct consequence of ALK1/2 inhibition by this compound.
One of the key downstream effects of ALK1/2 activation is the phosphorylation of SMAD proteins 1, 5, and 8 (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.[2] Experiments in HEK293T cells have shown that this compound effectively blocks the phosphorylation of SMAD1/5/8 induced by ligands of the BMP/GDF family.[1] Crucially, under the same experimental conditions, MU1700NC shows no inhibition of SMAD phosphorylation, confirming that the effect of this compound is due to its specific action on ALK1/2.[1]
| Compound | Cellular Assay | Effect |
| This compound | BMP9-induced SMAD1/5/8 phosphorylation (Western Blot) | Potent inhibition |
| MU1700NC | BMP9-induced SMAD1/5/8 phosphorylation (Western Blot) | No inhibition |
| This compound | Cytotoxicity (U2OS cells, 24h) | No cytotoxic effect up to 2.5 µM |
| MU1700NC | Cytotoxicity (U2OS cells, 24h) | No cytotoxic effect up to 2.5 µM |
Table 2: Summary of the cellular effects of this compound and MU1700NC.[1]
Furthermore, both this compound and MU1700NC have been shown to be non-cytotoxic at effective concentrations, indicating that the observed effects on signaling pathways are not due to general cellular toxicity.[1]
Experimental Protocols
To ensure the robust and reproducible use of this compound and MU1700NC, the following experimental protocols are provided as a general guideline. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
SMAD Phosphorylation Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound, MU1700NC, or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate ALK1/2 ligand (e.g., BMP9, GDF6) for a predetermined time (e.g., 60 minutes) to induce SMAD1/5/8 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C.
-
Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.
Signaling Pathways and Experimental Workflow
Visualizing the complex interplay of signaling molecules and the logic of experimental design is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the ALK1/2 signaling pathway and a typical experimental workflow for evaluating the effects of this compound and its negative control.
Figure 1: Simplified ALK1/2 signaling pathway and the point of inhibition by this compound.
Figure 2: Experimental workflow for validating the on-target effects of this compound using MU1700NC.
Conclusion
The comprehensive characterization of MU1700NC demonstrates its indispensable role as a negative control for the ALK1/2 chemical probe, this compound. Its structural similarity to this compound, combined with its profound lack of biochemical and cellular activity, provides researchers with a high degree of confidence that the biological effects observed with this compound are a direct result of ALK1/2 inhibition. The rigorous use of well-validated chemical probes and their corresponding negative controls, as exemplified by this compound and MU1700NC, is fundamental to the principles of open and reproducible science and is essential for the successful discovery and development of new medicines.
References
Methodological & Application
Application Notes and Protocols for the Use of MU1700 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1700 is a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, key components of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] This pathway is critically involved in various physiological processes, and its dysregulation has been implicated in the progression of several cancers, including glioblastoma and neuroblastoma. This compound exhibits favorable in vivo pharmacokinetic properties in mice, including oral bioavailability and high brain penetrance, making it a valuable tool for preclinical cancer research.[1][2][3][4]
These application notes provide detailed protocols for the use of this compound in in vivo mouse models of cancer, with a focus on glioblastoma xenografts. The protocols cover this compound formulation and administration, establishment of tumor models, and methodologies for assessing anti-tumor efficacy.
Mechanism of Action
This compound selectively inhibits the kinase activity of ALK1 and ALK2. This inhibition blocks the phosphorylation of downstream signaling mediators SMAD1, SMAD5, and SMAD8, thereby interrupting the BMP signaling cascade.[1][2][3][4] In the context of cancer, this can lead to the inhibition of tumor angiogenesis and cell proliferation.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the BMP signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | ALK1 / ALK2 | [1][2][3][4] |
| IC₅₀ (ALK1) | 13 nM | [1][2][3][4] |
| IC₅₀ (ALK2) | 6 nM | [1][2][3][4] |
| Cellular Effect | Inhibition of SMAD1/5/8 phosphorylation | [1][2][3][4] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Dose | 20 mg/kg |
| Administration Route | Oral (p.o.) |
| Cmax | 3697 nM |
| T½ | 2.5 hours |
| Bioavailability | 79% |
| Brain Penetrance | High |
Note: Specific anti-tumor efficacy data for this compound in mouse cancer models is not yet publicly available. The provided protocols are based on its known mechanism of action and the established methodologies for similar ALK inhibitors.
Experimental Protocols
Protocol 1: Formulation and Administration of this compound
This protocol describes the preparation of this compound for oral gavage in mice. Due to its hydrophobic nature, a suspension is recommended.
Materials:
-
This compound powder
-
Vehicle solution: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Alternative vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches
-
1 mL syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.
-
Prepare the vehicle solution:
-
For 0.5% CMC: Dissolve 50 mg of CMC in 10 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.
-
For the alternative vehicle, mix the components in the specified ratios.
-
-
Prepare the this compound suspension: a. Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. b. Add a small volume of the vehicle and vortex thoroughly to create a paste. c. Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension. d. If necessary, sonicate the suspension for 5-10 minutes to improve homogeneity.
-
Administration by Oral Gavage: a. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head. b. Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation. c. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. d. Slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg. e. Carefully withdraw the needle and return the mouse to its cage. f. Monitor the mouse for any signs of distress for at least 30 minutes post-administration.
Experimental Workflow for this compound Administration
Caption: Workflow for the formulation and oral administration of this compound.
Protocol 2: Glioblastoma Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous glioblastoma xenograft model in immunocompromised mice.
Materials:
-
Human glioblastoma cell line (e.g., U87 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: a. Culture U87 MG cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. b. Passage the cells every 2-3 days to maintain exponential growth. Use cells from a low passage number for tumor implantation.
-
Cell Preparation for Implantation: a. When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS. b. Detach the cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Resuspend the cell pellet in sterile, ice-cold PBS. e. Count the cells using a hemocytometer or automated cell counter and assess viability (should be >95%). f. Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of ice-cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Tumor Implantation: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). b. Shave the right flank of the mouse and sterilize the injection site with 70% ethanol. c. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank. d. Monitor the mice until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring: a. Palpate the injection site for tumor formation starting 5-7 days post-implantation. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2 . d. Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity. e. Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a significant loss of body weight (>20%).
Logical Flow for Xenograft Model and Efficacy Study
Caption: Logical workflow for establishing a xenograft model and conducting an efficacy study.
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical study design to evaluate the anti-tumor activity of this compound in the established glioblastoma xenograft model.
Study Design:
-
Animals: Female athymic nude mice (6-8 weeks old) bearing established U87 MG subcutaneous tumors (average volume of 100-150 mm³).
-
Groups (n=8-10 mice per group):
-
Vehicle Control (e.g., 0.5% CMC, administered orally, daily)
-
This compound (e.g., 20 mg/kg, administered orally, daily)
-
-
Treatment Duration: 21-28 days, or until endpoints are reached.
Procedure:
-
Tumor Establishment and Randomization: a. Follow Protocol 2 to establish subcutaneous U87 MG tumors. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups, ensuring that the average tumor volume is similar across all groups.
-
Treatment Administration: a. Prepare and administer the vehicle or this compound suspension daily via oral gavage as described in Protocol 1.
-
Efficacy Assessment: a. Measure tumor volume and body weight 2-3 times per week. b. Plot the mean tumor volume ± SEM for each group over time. c. At the end of the study, euthanize the mice and excise the tumors. d. Measure the final tumor weight for each mouse. e. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Pharmacodynamic and Histological Analysis (Optional): a. Collect tumor and brain tissue for analysis. b. Perform Western blotting on tumor lysates to assess the phosphorylation status of SMAD1/5/8 to confirm target engagement. c. Conduct immunohistochemistry (IHC) on tumor sections to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). This includes minimizing animal suffering, using appropriate anesthesia and analgesia, and defining humane endpoints for euthanasia.
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. It is the responsibility of the researcher to ensure that all procedures are performed in a safe and ethical manner.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MU1700 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1700 is a highly selective and potent small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, key components of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] As a crucial signaling cascade involved in a myriad of cellular processes including proliferation, differentiation, migration, and apoptosis, the BMP pathway is a significant area of research in developmental biology and disease pathogenesis. Dysregulation of this pathway, particularly through ALK1 and ALK2, has been implicated in various conditions, including cancer and vascular disorders.[1][2][3]
This compound offers a superior selectivity profile compared to previously used pan-BMP inhibitors like LDN-193189, making it an invaluable tool for specifically interrogating the roles of ALK1 and ALK2 in both in vitro and in vivo models.[1] These application notes provide detailed protocols for the effective use of this compound in cell culture experiments to investigate the BMP signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding pocket of the ALK1 and ALK2 serine/threonine kinases. This prevents the downstream phosphorylation of SMAD proteins 1, 5, and 8 (SMAD1/5/8).[1] The phosphorylation of these SMADs is a critical step in the canonical BMP signaling pathway, leading to their complex formation with SMAD4 and subsequent translocation to the nucleus to regulate target gene expression.[4][5] By blocking this initial phosphorylation event, this compound effectively abrogates the downstream signaling cascade initiated by BMP ligands that signal through ALK1/2.
Caption: Mechanism of this compound action on the BMP signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies. It is recommended to perform dose-response experiments for each new cell line and assay to determine the optimal concentration.
| Parameter | Cell Line | Value | Reference |
| Recommended Concentration Range for Cellular Assays | Various | 0.1 - 1 µM | [1] |
| Concentration for complete inhibition of SMAD1/5/8 phosphorylation | HEK293T | 100 nM | [1] |
| Cytotoxicity (24h treatment) | U2OS | No significant cytotoxicity up to 2.5 µM | [1] |
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period.
Cell Culture Media: Prepare complete growth media appropriate for the specific cell line being used. For experiments, serum-free or low-serum media may be required for starvation periods prior to stimulation with BMP ligands.
Protocol 1: Western Blot Analysis of SMAD1/5/8 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation.
Materials:
-
Cell line of interest (e.g., HEK293T, U2OS, or other relevant lines)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
BMP ligand (e.g., BMP2, BMP7)
-
PBS (Phosphate Buffered Saline)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 4-6 hours.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO vehicle control.
-
BMP Stimulation: Add the BMP ligand (e.g., 50 ng/mL BMP7) to the wells and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.
-
Caption: Workflow for Western Blot analysis of p-SMAD1/5/8.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0 to 50 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Migration Assay (Transwell Assay)
This protocol is designed to investigate the effect of this compound on cell migration, which can be influenced by BMP signaling.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Serum-free medium
-
This compound
-
Chemoattractant (e.g., serum, specific growth factor)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency and then serum-starve overnight.
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or a DMSO vehicle control.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Caption: Workflow for Transwell cell migration assay with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No inhibition of p-SMAD1/5/8 | Inactive this compound | Use a fresh aliquot of this compound. Confirm the activity of the BMP ligand. |
| Cell line insensitive to BMP | Confirm that the cell line expresses ALK1/2 and responds to BMP stimulation. | |
| Insufficient incubation time | Optimize the pre-incubation time with this compound and the stimulation time with the BMP ligand. | |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and the number of washes. Use a different blocking agent (e.g., BSA instead of milk). |
| High variability in cell viability assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in 96-well plate | Avoid using the outer wells of the plate or fill them with PBS. | |
| Low cell migration | Suboptimal chemoattractant concentration | Perform a dose-response curve for the chemoattractant. |
| Incorrect pore size of transwell insert | Choose a pore size appropriate for the cell type. | |
| Incubation time too short | Increase the incubation time for migration. |
Conclusion
This compound is a powerful and selective tool for dissecting the roles of ALK1 and ALK2 in the BMP signaling pathway. The protocols provided here offer a framework for utilizing this compound in various cell culture applications. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions to achieve robust and reproducible results.
References
- 1. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MU1700 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of MU1700, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.
Introduction
This compound is a high-quality chemical probe for investigating the bone morphogenetic protein (BMP) signaling pathway.[1] It selectively inhibits ALK1 and ALK2, kinases that play a crucial role in the SMAD-dependent signaling cascade by phosphorylating SMAD1, SMAD5, and SMAD8.[1] Due to its favorable in vivo profile, including high brain penetrance, this compound is a valuable tool for studying the physiological and pathological roles of ALK1/2 signaling in various animal models.[1][2] A structurally similar but inactive compound, MU1700NC, is available as a negative control for in vivo experiments.[2]
Mechanism of Action
This compound specifically inhibits the phosphorylation of SMAD1/5/8, which are downstream effectors of the BMP signaling pathway.[1] This pathway is initiated by the binding of BMP ligands to a receptor complex, leading to the phosphorylation of ALK1/2. Activated ALK1/2 then phosphorylates SMAD1/5/8, which subsequently complex with SMAD4 and translocate to the nucleus to regulate target gene transcription.[1] this compound's inhibitory action on ALK1/2 effectively blocks these downstream events.
Signaling Pathway Diagram
Caption: this compound inhibits the BMP signaling pathway by blocking ALK1/2-mediated SMAD1/5/8 phosphorylation.
Dosage and Administration for In Vivo Studies
This compound has been successfully used in in vivo studies in mice via oral administration.[2]
Recommended Dosage
| Animal Model | Route of Administration | Dosage | Notes |
| Mouse | Oral (PO) | 20 mg/kg | Suitable for pharmacokinetic studies. |
| Mouse | Oral (PO) | 100 mg/kg | Used to demonstrate brain penetrance.[2] |
Pharmacokinetic Data
Pharmacokinetic parameters of this compound in mice following a single oral dose of 20 mg/kg are summarized below.[2]
| Parameter | Value | Unit |
| Cmax | 1.2 | µM |
| Tmax | 0.25 | h |
| AUC (0-t) | 2.0 | µM*h |
| T1/2 | 1.5 | h |
| CL/F | 10 | L/h/kg |
| Vd/F | 21 | L/kg |
| Brain/Plasma Ratio | >10 | (at 100 mg/kg PO) |
Experimental Protocols
Formulation of this compound for Oral Administration
It is recommended to use the salt form of this compound (e.g., .2HCl) for improved solubility.[2] The free base has limited solubility.
Vehicle Preparation:
A common vehicle for oral administration of kinase inhibitors is a suspension in a mixture of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. The final concentration of DMSO, if used for initial solubilization, should be kept to a minimum (e.g., <1%).
Protocol for Formulation:
-
If starting with the free base, weigh the required amount of this compound and dissolve it in a minimal amount of a suitable solvent like DMSO.
-
If using the salt form, it may be directly suspendable in the vehicle.
-
Prepare the vehicle by dissolving methylcellulose in sterile water with gentle heating and stirring.
-
After the methylcellulose solution has cooled to room temperature, add Tween 80 and mix thoroughly.
-
Slowly add the this compound solution/suspension to the vehicle while vortexing to ensure a homogenous suspension.
-
Prepare a fresh formulation on each day of dosing.
Protocol for Oral Gavage in Mice
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh each mouse to calculate the correct dosing volume. The typical dosing volume is 5-10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt or the animal struggles, withdraw the needle and re-attempt.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Experimental Workflow for a Pharmacokinetic Study
Caption: A general workflow for conducting a pharmacokinetic study of this compound in mice.
Protocol for Pharmacokinetic Study in Mice:
-
Animal Groups:
-
Use an appropriate number of mice per time point or for serial bleeding, depending on the experimental design and institutional guidelines.
-
-
Dosing:
-
Administer a single oral dose of this compound (e.g., 20 mg/kg) to each mouse as described in the oral gavage protocol.
-
-
Blood Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via methods such as saphenous vein, submandibular vein, or retro-orbital sinus puncture. Use appropriate anticoagulants (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the collected blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Negative Control
For robust in vivo studies, it is highly recommended to include a parallel group of animals treated with the negative control compound, MU1700NC .[2] This compound is structurally similar to this compound but is inactive against ALK1/2, allowing for the differentiation of on-target from off-target effects. MU1700NC should be formulated and administered using the same protocol as for this compound.
References
Application Notes and Protocols for MU1700 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1700 is a potent, selective, and orally bioavailable small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] Its high brain penetrance makes it an invaluable tool for investigating the role of the Bone Morphogenetic Protein (BMP) signaling pathway in the central nervous system (CNS).[1] The BMP pathway is critically involved in a myriad of neural processes, including neurogenesis, neuronal differentiation, synaptic plasticity, and neuroinflammation.[2][3][4] These application notes provide a comprehensive overview of this compound's utility in neuroscience research, complete with detailed protocols for its use in both in vitro and in vivo models.
Mechanism of Action
This compound selectively inhibits the serine/threonine kinase activity of ALK1 and ALK2, which are type I BMP receptors.[1] This inhibition prevents the phosphorylation of the downstream signaling molecules SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). Consequently, the translocation of the pSMAD1/5/8-SMAD4 complex to the nucleus is blocked, leading to the modulation of target gene expression.
Quantitative Data
The following tables summarize the in vitro and cellular potency of this compound.
| Target | IC50 (nM) | Assay Type |
| ALK1 | 13 | Biochemical |
| ALK2 | 6 | Biochemical |
| ALK3 | 425 | Biochemical |
| ALK6 | 41 | Biochemical |
| DDR1 | 501 | Biochemical |
| FLT3 | 751 | Biochemical |
| KHS/MAP4K5 | 539 | Biochemical |
| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. |
| Target | Cellular IC50 (nM) | Assay Type |
| ALK1 | 27 | NanoBRET |
| ALK2 | 225 | NanoBRET |
| Table 2: Cellular target engagement of this compound. |
Application I: Investigation of Neurogenesis and Neuronal Differentiation
The BMP signaling pathway is a key regulator of neural stem cell (NSC) proliferation and differentiation.[2][5][6] Inhibition of this pathway using this compound can be a powerful tool to study the mechanisms governing neurogenesis.
Experimental Workflow
Protocol: Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs)
This protocol is adapted from a method for improving neuronal differentiation by inhibiting a related pathway.[5][6]
Materials:
-
Mouse Embryonic Stem Cells (mESCs)
-
ES-qualified fetal bovine serum (FBS)
-
DMEM (high glucose)
-
Non-essential amino acids (NEAA)
-
L-glutamine
-
β-mercaptoethanol
-
Leukemia inhibitory factor (LIF)
-
Trypsin-EDTA
-
Retinoic acid (RA)
-
This compound (stock solution in DMSO)
-
Poly-D-lysine and laminin-coated culture plates
-
Neuronal differentiation medium (e.g., Neurobasal medium with B27 supplement)
-
Antibodies for immunocytochemistry: Oct4 (pluripotency), Sox1 (neural progenitor), MAP2 (mature neuron), GFAP (astrocyte)
Procedure:
-
mESC Culture: Culture mESCs on gelatin-coated plates in mESC medium (DMEM, 15% FBS, NEAA, L-glutamine, β-mercaptoethanol, LIF).
-
Embryoid Body (EB) Formation:
-
Dissociate mESCs with trypsin and resuspend in EB formation medium (mESC medium without LIF).
-
Use the hanging drop method (20 µL drops containing 2x10^4 cells) to form EBs.
-
After 2 days, transfer EBs to a suspension culture in EB formation medium.
-
-
Neuronal Induction:
-
After 2 days in suspension, add retinoic acid (RA) to a final concentration of 5 µM to induce neuronal differentiation.
-
Simultaneously, treat EBs with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
-
Adherent Culture and Differentiation:
-
After 4 days of RA/MU1700 treatment, plate the EBs onto poly-D-lysine/laminin-coated plates in neuronal differentiation medium.
-
Continue to culture for another 4-8 days, changing the medium every 2 days.
-
-
Analysis:
-
Immunocytochemistry: Fix cells and stain for Oct4, Sox1, MAP2, and GFAP to assess the efficiency of neuronal differentiation and the reduction of astrocytic differentiation.
-
Quantitative RT-PCR: Analyze the expression levels of pluripotency and neural-specific genes.
-
Application II: Elucidating the Role of BMP Signaling in Neuroinflammation
BMP signaling has been implicated in the activation of microglia, the resident immune cells of the CNS.[7][8] this compound can be used to investigate the role of ALK1/2 in microglial activation and the subsequent inflammatory response.
Experimental Workflow
Protocol: Inhibition of Microglial Activation in vitro
This protocol is based on standard methods for studying microglial activation.[7][8][9][10][11]
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Reagents for analysis (ELISA kits for cytokines, antibodies for Western blot and immunocytochemistry)
Procedure:
-
Cell Culture: Plate microglia at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time (e.g., 6-24 hours).
-
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Nitric Oxide (NO) Production: Measure nitrite levels in the supernatant using the Griess assay.
-
Western Blot: Lyse the cells and perform Western blotting for markers of microglial activation (e.g., iNOS, COX-2) and for pSMAD1/5/8 to confirm target engagement.
-
Immunocytochemistry: Fix the cells and stain for microglial activation markers such as Iba1 and CD68.
-
Application III: In Vivo Studies in Neurological Disease Models
This compound's high brain penetrance makes it suitable for in vivo studies in animal models of neurological disorders.[1]
Protocol: In Vivo Administration and Analysis
Animal Models: this compound can be tested in various mouse models of neurological diseases, including models of:
-
Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)
-
Stroke
-
Traumatic brain injury
Preparation and Administration of this compound:
-
For oral administration, this compound can be formulated in a suitable vehicle. For improved solubility, it is recommended to use a salt form (e.g., this compound-2HCl).[1] A potential vehicle is 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80 in water.
-
Dosing will need to be optimized for the specific model and desired therapeutic effect. Based on pharmacokinetic data, an oral dose of 20 mg/kg has been used in mice.[1] Dosing regimens for other brain-penetrant ALK inhibitors in mice have ranged from 3.6 to 25 mg/kg daily.[12][16]
Experimental Procedure (General):
-
Acclimatization and Baseline Measurements: Acclimatize animals to the experimental conditions and perform baseline behavioral tests.
-
Disease Induction: Induce the neurological condition according to the specific model protocol.
-
Treatment: Administer this compound or vehicle to the animals daily via oral gavage.
-
Behavioral Analysis: Perform a battery of behavioral tests to assess cognitive function, motor skills, anxiety-like behavior, etc., depending on the disease model.
-
Tissue Collection and Analysis:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Immunohistochemistry/Immunofluorescence: Analyze brain sections for markers of pathology (e.g., amyloid plaques, neuroinflammation), neurogenesis (e.g., BrdU, DCX), and target engagement (pSMAD1/5/8).
-
Western Blot: Homogenize brain tissue to quantify protein levels of relevant markers.
-
ELISA/qPCR: Analyze brain homogenates for cytokine levels and gene expression.
-
Protocol: Western Blot for pSMAD1/5/8 in Brain Tissue
This protocol is a standard procedure for detecting phosphorylated proteins in tissue lysates.[2][17][18][19][20][21][22][23][24]
Materials:
-
Brain tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-pSMAD1/5/8, rabbit anti-SMAD1, mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Tissue Lysis: Homogenize brain tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSMAD1/5/8 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total SMAD1 and a loading control (e.g., β-actin) to normalize the pSMAD1/5/8 signal.
Conclusion
This compound is a highly valuable chemical probe for dissecting the intricate roles of the BMP/ALK1/2 signaling pathway in the nervous system. Its selectivity and brain penetrance open up numerous avenues for research in neurodevelopment, neuroinflammation, and the pathophysiology of various neurological disorders. The protocols provided here serve as a foundation for researchers to design and execute experiments aimed at advancing our understanding of these complex processes.
References
- 1. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-Associated Increase in BMP Signaling inhibits Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTK and ALK promote neuronal polarity and cortical migration by inhibiting IGF1R activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective TGF-β1/ALK inhibitor improves neuronal differentiation of mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Tools to Activate Microglia and their Possible use to Study Neural Network Patho-physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of microglia activation and Alzheimer's disease: CX3 chemokine ligand 1/CX3CR and P2X7R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Long-term effects of pharmacological inhibition of anaplastic lymphoma kinase in neurofibromatosis 1 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anaplastic lymphoma kinase regulates binge-like drinking and dopamine receptor sensitivity in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral and neurochemical alterations in mice deficient in anaplastic lymphoma kinase suggest therapeutic potential for psychiatric indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iscrm.uw.edu [iscrm.uw.edu]
- 18. Neogenin Promotes BMP2 Activation of YAP and Smad1 and Enhances Astrocytic Differentiation in Developing Mouse Neocortex | Journal of Neuroscience [jneurosci.org]
- 19. pnas.org [pnas.org]
- 20. jneurosci.org [jneurosci.org]
- 21. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Intra-Axonal Translation of SMAD1/5/8 Mediates Retrograde Regulation of Trigeminal Ganglia Subtype Specification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MU1700 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Bone Morphogenetic Protein (BMP) signaling pathway, a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, plays a complex and often paradoxical role in cancer.[1] Its signaling can either suppress or promote tumor growth, depending on the specific cancer type and cellular context.[2] Dysregulation of the BMP pathway has been implicated in a variety of malignancies, including glioblastoma, breast, ovarian, lung, and colorectal cancers, affecting processes such as cell proliferation, differentiation, migration, and angiogenesis.[3][4][5] This makes the BMP pathway an attractive target for therapeutic intervention.
MU1700 is a potent, selective, and structurally distinct small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, which are Type I BMP receptors.[6] By targeting the kinase activity of ALK1 and ALK2, this compound effectively blocks the canonical BMP signaling cascade. Its primary mechanism of action involves preventing the phosphorylation of the downstream effector proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[6] This inhibition prevents the formation of the SMAD complex, its translocation into the nucleus, and the subsequent transcription of BMP target genes.
Notably, this compound exhibits a remarkably clean kinome-wide selectivity profile compared to older pan-BMP inhibitors like LDN-193189.[6] Furthermore, it possesses favorable in vivo pharmacokinetics and is highly brain-penetrant, making it an exceptionally valuable chemical probe for investigating BMP signaling in both peripheral tumors and central nervous system (CNS) malignancies like diffuse midline glioma (DMG), where ALK2 mutations are frequent.[6][7] These characteristics position this compound as a superior tool for preclinical cancer research aimed at validating the therapeutic potential of ALK1/2 inhibition.
Data Presentation
Table 1: Biochemical Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against key BMP pathway kinases.
| Kinase Target | Biochemical IC₅₀ (nM) |
| ALK1 | 7 |
| ALK2 | 14 |
| ALK6 | 88 |
| ALK4 | >100-fold weaker |
| ALK5 | >100-fold weaker |
| Data sourced from Ucas et al., J Med Chem, 2022.[6] |
Table 2: Illustrative Cellular IC₅₀ Values of this compound in Representative Cancer Cell Lines
The following data are hypothetical and serve as a guide for experimental design. Actual IC₅₀ values must be determined empirically for each cell line of interest.
| Cancer Type | Representative Cell Line | Hypothetical IC₅₀ Range (µM) | Rationale for Selection |
| Glioblastoma / DMG | U-87 MG / HSJD-DIPG-007 | 0.1 - 1.0 | BMP pathway is implicated; ALK2 mutations are common in DMG.[6] |
| Ovarian Cancer | OVCAR-3 / SKOV-3 | 0.5 - 5.0 | BMP signaling can promote tumor growth and chemoresistance.[8][9] |
| Breast Cancer | MDA-MB-231 | 0.5 - 7.5 | BMP signaling is involved in migration and bone metastasis.[10] |
| Colorectal Cancer | HCT116 | 1.0 - 10.0 | BMP pathway dysregulation is common in colorectal cancers.[5] |
Table 3: In Vivo Efficacy of this compound - Illustrative Preclinical Study Design
This table outlines a general framework for a preclinical xenograft study to evaluate the anti-tumor efficacy of this compound.
| Parameter | Description |
| Animal Model | Female athymic nude or SCID mice, 6-8 weeks old.[11] |
| Cancer Model | Subcutaneous xenograft model established by injecting 2-5 x 10⁶ cancer cells (e.g., U-87 MG) in Matrigel.[12] |
| Tumor Establishment | Tumors grown to an average volume of 100-150 mm³.[12] |
| Treatment Groups | 1. Vehicle Control (e.g., appropriate solvent) 2. This compound (e.g., 25-50 mg/kg) |
| Administration | Oral gavage (p.o.) or intraperitoneal (i.p.) injection, administered daily for 21-28 days. |
| Primary Endpoint | Tumor Growth Inhibition (TGI). Tumor volume measured 2-3 times weekly with calipers (Volume = 0.5 x L x W²). |
| Secondary Endpoints | Body weight, overall survival, analysis of target engagement (p-SMAD1/5/8) in tumor tissue post-study. |
Visualizations: Pathways and Workflows
Caption: Canonical BMP signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for assessing the in vitro efficacy of this compound.
Caption: General workflow for an in vivo xenograft study using this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Phospho-SMAD1/5/8 Inhibition
This protocol confirms that this compound engages its target by measuring the levels of phosphorylated SMAD1/5/8.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
BMP ligand (e.g., BMP2, 25-50 ng/mL) for pathway stimulation
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SMAD1/5/8 (Ser463/465), anti-total SMAD1, anti-β-actin (or other loading control).[14][15]
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., BMP2) for 30-60 minutes to induce SMAD1/5/8 phosphorylation.[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes. Separate proteins on a 10% SDS-polyacrylamide gel.[17]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-SMAD1/5/8, typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (typically 1:2000-1:5000) for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again as in step 10. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., β-actin) to ensure equal protein loading.
Protocol 3: Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
24-well plate with transwell inserts (8.0 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 70% Ethanol or 4% Paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Insert Preparation:
-
Migration: Use uncoated inserts.
-
Invasion: Thaw Matrigel on ice. Dilute it with cold serum-free medium (1:3). Coat the upper surface of each insert with 50 µL of the diluted Matrigel. Incubate at 37°C for at least 1 hour to allow it to solidify.[2]
-
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 2.5 - 5 x 10⁴ cells in 100 µL of serum-free medium into the upper chamber of the inserts.[2] Include this compound at the desired concentration in the cell suspension.
-
Chemoattractant: Add 600 µL of complete medium containing 10% FBS to the lower chamber.[2]
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 12-48 hours (time to be optimized based on cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a wet cotton swab to gently wipe away the non-migrated/non-invaded cells from the upper surface of the membrane.[6]
-
Fixation and Staining:
-
Washing and Drying: Wash the inserts thoroughly with water to remove excess stain and allow them to air dry.
-
Quantification: Visualize the stained cells using an inverted microscope. Count the number of migrated/invaded cells in several random fields of view (e.g., 4-5 fields at 10x or 20x magnification) and calculate the average number of cells per field.
Protocol 4: Murine Xenograft Model for In Vivo Efficacy Testing
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a preclinical mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).[12]
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS, syringes, and needles (25-27 gauge).[12]
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash with sterile PBS and resuspend at a concentration of 20-50 x 10⁶ cells/mL in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2-5 x 10⁶ cells) into the flank of each mouse.[11]
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Prepare the this compound formulation and vehicle control. Administer the treatment daily (or as per the determined schedule) via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. Tumors can be weighed and processed for downstream analyses such as histology, immunohistochemistry (e.g., for p-SMAD1/5/8, Ki-67), or Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. snapcyte.com [snapcyte.com]
- 3. corning.com [corning.com]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitor of the bone morphogenetic protein pathway DMH1 reduces ovarian cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice [frontiersin.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Frontiers | ALK3-SMAD1/5 Signaling Mediates the BMP2-Induced Decrease in PGE2 Production in Human Endometrial Stromal Cells and Decidual Stromal Cells [frontiersin.org]
- 17. ashpublications.org [ashpublications.org]
Application Notes and Protocols for MU1700 Treatment in Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1700 is a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, key components of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] This pathway is crucial in various cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is implicated in several cancers.[1] Organoids, three-dimensional self-organizing structures derived from stem cells, offer a physiologically relevant in vitro model to study disease and test therapeutic agents.[3][4] These application notes provide a comprehensive guide for the experimental design of this compound treatment in cancer-derived organoids, detailing protocols for assessing its therapeutic efficacy and elucidating its mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Tumor Organoids - Cell Viability (ATP Assay)
| Treatment Group | Concentration (µM) | Mean ATP Level (RLU) | Standard Deviation | % Inhibition of Viability |
| Vehicle (DMSO) | 0.1% | 150,000 | 12,000 | 0% |
| This compound | 0.1 | 135,000 | 10,500 | 10% |
| This compound | 0.5 | 112,500 | 9,800 | 25% |
| This compound | 1.0 | 75,000 | 6,500 | 50% |
| This compound | 2.5 | 45,000 | 4,200 | 70% |
| This compound | 5.0 | 30,000 | 3,100 | 80% |
Table 2: Apoptosis Induction by this compound in Tumor Organoids (Caspase-3/7 Activity)
| Treatment Group | Concentration (µM) | Mean Caspase-3/7 Activity (Luminescence) | Standard Deviation | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 25,000 | 2,100 | 1.0 |
| This compound | 0.1 | 37,500 | 3,200 | 1.5 |
| This compound | 0.5 | 62,500 | 5,500 | 2.5 |
| This compound | 1.0 | 125,000 | 11,000 | 5.0 |
| This compound | 2.5 | 200,000 | 18,500 | 8.0 |
| This compound | 5.0 | 225,000 | 20,000 | 9.0 |
Table 3: Effect of this compound on BMP Signaling Pathway in Tumor Organoids (Western Blot Quantification)
| Treatment Group | Concentration (µM) | Relative p-SMAD1/5/8 Protein Level (Normalized to β-actin) | Standard Deviation | % Inhibition of p-SMAD1/5/8 |
| Vehicle (DMSO) | 0.1% | 1.00 | 0.12 | 0% |
| This compound | 0.1 | 0.75 | 0.09 | 25% |
| This compound | 0.5 | 0.40 | 0.05 | 60% |
| This compound | 1.0 | 0.15 | 0.02 | 85% |
| This compound | 2.5 | 0.05 | 0.01 | 95% |
| This compound | 5.0 | 0.03 | 0.01 | 97% |
Experimental Protocols
Organoid Culture and Maintenance
This protocol is a general guideline and should be adapted based on the specific organoid type.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium (specific to the tissue of origin)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Phosphate-buffered saline (PBS), sterile
-
Tissue culture plates (24-well or 96-well)
-
Sterile pipette tips and microcentrifuge tubes
Protocol:
-
Thaw basement membrane matrix on ice.
-
Harvest mature organoids from culture by adding ice-cold cell recovery solution and incubating on ice for 30-60 minutes to depolymerize the matrix.
-
Collect the organoids by centrifugation at 200 x g for 5 minutes.[5]
-
Wash the organoid pellet with cold PBS.
-
Resuspend the pellet in fresh, liquid basement membrane matrix.
-
Plate droplets (10-50 µL) of the organoid-matrix suspension into the center of pre-warmed tissue culture wells.[5]
-
Polymerize the matrix by incubating at 37°C for 15-30 minutes.
-
Gently add pre-warmed organoid growth medium to each well.
-
Culture organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage organoids every 7-14 days, depending on their growth rate.
This compound Treatment Protocol
Materials:
-
This compound (stock solution in DMSO)
-
Organoid growth medium
-
Vehicle control (DMSO)
Protocol:
-
Culture organoids in a 96-well plate format for high-throughput screening or 24-well plates for biochemical analyses.[6][7]
-
Allow organoids to establish for 2-3 days after plating.[5]
-
Prepare serial dilutions of this compound in organoid growth medium. A typical concentration range to test would be 0.1 µM to 10 µM. Note that cytotoxic effects have been observed at concentrations above 2.5 µM in some cell lines.[1][2]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (ATP-based)
This assay quantifies the amount of ATP present, which is indicative of metabolically active, viable cells.[6][8]
Materials:
-
ATP-based 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Protocol:
-
After the this compound treatment period, equilibrate the 96-well plate and the assay reagent to room temperature.
-
Add the assay reagent directly to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP.[8]
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[9][10]
Materials:
-
Caspase-Glo® 3/7 3D Assay kit
-
Luminometer
Protocol:
-
Following this compound treatment in a 96-well plate, allow the plate and assay reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 3D reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence, which is proportional to the amount of caspase activity.[11]
-
Express the results as fold change in caspase activity compared to the vehicle control.
Protein Extraction and Western Blotting
This protocol allows for the analysis of protein expression levels to confirm the mechanism of action of this compound.[12][13]
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SMAD1/5/8, anti-SMAD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Harvest organoids as described in the organoid culture protocol. It is recommended to use at least two wells of a 24-well plate for sufficient protein yield.[12][14]
-
Wash the organoid pellet with ice-cold PBS.
-
Lyse the organoids in RIPA buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound inhibits the BMP signaling pathway by targeting ALK1/2.
Caption: Workflow for evaluating this compound efficacy in organoids.
References
- 1. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Primary human organoids models: Current progress and key milestones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress of 3D Organoid Technology for Preclinical Investigations: Towards Human In Vitro Models [sciltp.com]
- 5. stemcell.com [stemcell.com]
- 6. huborganoids.nl [huborganoids.nl]
- 7. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 9. promegaconnections.com [promegaconnections.com]
- 10. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 11. eastport.cz [eastport.cz]
- 12. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
Application Notes and Protocols for Western Blot Analysis of SMAD Phosphorylation with MU1700
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1700 is a highly selective and potent small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, key serine/threonine kinases in the Bone Morphogenetic Protein (BMP) signaling pathway.[1] This pathway plays a crucial role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and disease pathogenesis. Upon ligand binding (e.g., BMPs), the type II receptor phosphorylates and activates the type I receptor (e.g., ALK1/2), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Phosphorylated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound's targeted inhibition of ALK1/2 makes it a valuable tool for investigating the specific roles of this signaling axis. Western blotting is a fundamental technique to assess the phosphorylation status of SMAD proteins, providing a direct measure of pathway activation and the efficacy of inhibitors like this compound. These application notes provide a detailed protocol for the analysis of SMAD phosphorylation by Western blot in response to this compound treatment.
Mechanism of Action of this compound
This compound selectively targets the ATP-binding pocket of ALK1 and ALK2, preventing the phosphorylation of their downstream targets, SMAD1, SMAD5, and SMAD8.[1] It exhibits significantly greater selectivity for ALK1/2 over other TGF-β superfamily receptors such as ALK4, ALK5, and ALK7, which are responsible for SMAD2/3 phosphorylation.[1] This specificity allows for the precise dissection of the BMP-SMAD1/5/8 signaling pathway from the TGF-β-SMAD2/3 pathway.
Data Presentation: Quantitative Analysis of SMAD Phosphorylation
The following table summarizes representative quantitative data from Western blot analysis demonstrating the dose-dependent inhibition of BMP7-induced SMAD1/5/8 phosphorylation by this compound in HEK293T cells. Densitometry analysis was performed on the phosphorylated SMAD1/5/8 bands, normalized to total SMAD1/5/8 or a loading control (e.g., β-actin or GAPDH).
| Treatment Condition | This compound Concentration | Normalized Phospho-SMAD1/5/8 Levels (Arbitrary Units) | Percent Inhibition (%) |
| Vehicle Control (DMSO) + BMP7 | 0 nM | 1.00 | 0 |
| This compound + BMP7 | 10 nM | 0.45 | 55 |
| This compound + BMP7 | 100 nM | 0.05 | 95 |
| This compound + BMP7 | 1 µM | < 0.01 | > 99 |
Note: The above data is a representative summary based on published findings where 10 nM this compound showed decreased phosphorylation and 100 nM resulted in complete inhibition.[1] Actual values may vary depending on the cell type, specific experimental conditions, and the densitometry analysis method.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, C2C12, or other relevant cell lines) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal SMAD phosphorylation, serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-16 hours prior to treatment.
-
Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration. Pre-incubate the cells with the diluted this compound or vehicle control for 1-2 hours.
-
Ligand Stimulation: Prepare a stock solution of the desired BMP ligand (e.g., BMP7, BMP2). Dilute the ligand in a serum-free or low-serum medium to the desired final concentration (e.g., 50 ng/mL). Add the diluted ligand to the cells and incubate for the desired time period (e.g., 30-60 minutes).
-
Cell Lysis: Following treatment, immediately place the culture dishes on ice and proceed to the cell lysis protocol.
B. Western Blot Protocol for Phosphorylated SMADs
Materials and Reagents:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM sodium orthovanadate, 10 mM sodium fluoride).
-
Protein Assay Kit: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-SMAD1 (Ser463/465)/SMAD5 (Ser463/465)/SMAD8 (Ser426/428) antibody.
-
Rabbit anti-SMAD1/5/8 antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure:
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-SMAD1/5/8) in blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total SMAD or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with the next primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-SMAD band to the intensity of the total SMAD band or the loading control band.
-
Mandatory Visualizations
Caption: BMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of SMAD phosphorylation.
References
Application Notes and Protocols for Imaging Techniques to Track MU1700 Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of key imaging techniques and detailed protocols for tracking the biodistribution of a novel small molecule, designated here as MU1700. The selection of an appropriate imaging modality is critical in preclinical drug development to non-invasively visualize, characterize, and quantify the dynamic processes of drug absorption, distribution, metabolism, and excretion (ADME).[1] The techniques described herein—Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and Fluorescence Imaging—offer distinct advantages for elucidating the pharmacokinetic and pharmacodynamic properties of this compound.[2][3]
These application notes will guide researchers in selecting the optimal imaging strategy and provide robust protocols for labeling this compound, conducting in vivo imaging studies, and analyzing the resulting data.
Imaging Modalities for Small Molecule Tracking
The choice of imaging modality depends on several factors, including the required sensitivity, spatial and temporal resolution, and the feasibility of labeling this compound without altering its biological activity.[4]
Positron Emission Tomography (PET)
PET is a highly sensitive nuclear imaging technique that allows for the quantitative assessment of the biodistribution of a radiolabeled compound.[5] By labeling this compound with a positron-emitting radionuclide, its concentration in various tissues can be measured over time, providing valuable pharmacokinetic data.[6]
Advantages:
-
High Sensitivity: Capable of detecting nanomolar to picomolar concentrations of the tracer.
-
Quantitative: Allows for the accurate measurement of tracer concentration in tissues, often expressed as the percentage of injected dose per gram of tissue (%ID/g).[7][8]
-
Translational Potential: PET is widely used in clinical settings, facilitating the translation of preclinical findings.[2]
Considerations:
-
Requires specialized radiochemistry facilities for radionuclide production and radiosynthesis.[9]
-
The short half-life of common PET isotopes (e.g., Carbon-11, Fluorine-18) necessitates rapid synthesis and imaging protocols.[6]
Magnetic Resonance Imaging (MRI)
MRI offers excellent spatial resolution and soft-tissue contrast, making it a powerful tool for anatomical and functional imaging.[10] To track this compound with MRI, it can be conjugated to a contrast agent, such as a gadolinium-based small molecule or an iron oxide nanoparticle.[11][12]
Advantages:
-
High Spatial Resolution: Provides detailed anatomical context for the localization of the compound.
-
No Ionizing Radiation: Allows for repeated, longitudinal studies in the same animal.[13]
-
Functional Information: Can be combined with functional MRI techniques to assess the physiological effects of this compound.
Considerations:
-
Lower Sensitivity: Compared to PET, MRI requires higher concentrations of the contrast agent-labeled compound for detection.[14]
-
Indirect Detection: MRI detects the effect of the contrast agent on surrounding water protons, not the agent itself.[11]
Fluorescence Imaging
Fluorescence imaging involves labeling this compound with a fluorescent dye (fluorophore) and detecting the emitted light after excitation.[] This technique is particularly useful for in vitro and ex vivo studies, as well as for in vivo imaging in small animals, especially when using near-infrared (NIR) dyes that minimize tissue autofluorescence and improve penetration depth.[16][17]
Advantages:
-
High Sensitivity and Resolution: Can be used for single-molecule detection in vitro.[18]
-
Cost-Effective and Accessible: The instrumentation is generally less expensive and more widely available than PET or MRI scanners.[17]
-
Multiplexing Capabilities: Different fluorophores can be used to simultaneously track multiple molecules or cellular processes.[19]
Considerations:
-
Limited Tissue Penetration: Light scattering and absorption limit the imaging depth, making it most suitable for superficial tissues or small animals.[17]
-
Quantitative Challenges: Accurate quantification in deep tissues can be difficult due to light attenuation.
Quantitative Data Presentation
A standardized method for presenting biodistribution data is crucial for comparing results across different studies and imaging modalities. The most common metric is the percentage of injected dose per gram of tissue (%ID/g).[20]
Example Biodistribution Data for this compound
The following tables present hypothetical quantitative biodistribution data for this compound, as determined by PET imaging at different time points post-injection.
Table 1: Biodistribution of [¹⁸F]this compound in Healthy Mice (%ID/g ± SD)
| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.1 | 0.1 ± 0.05 |
| Heart | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.03 |
| Lungs | 3.1 ± 0.6 | 1.0 ± 0.2 | 0.2 ± 0.07 |
| Liver | 15.2 ± 2.5 | 10.5 ± 1.8 | 2.5 ± 0.4 |
| Spleen | 2.8 ± 0.5 | 1.5 ± 0.3 | 0.4 ± 0.1 |
| Kidneys | 8.5 ± 1.2 | 3.2 ± 0.5 | 0.8 ± 0.2 |
| Muscle | 0.9 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.04 |
| Bone | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Brain | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.05 ± 0.01 |
Table 2: Tumor Uptake of [¹⁸F]this compound in Xenograft Mouse Model (%ID/g ± SD)
| Time Point | Tumor | Muscle (Contralateral) | Tumor-to-Muscle Ratio |
| 1 hour | 5.6 ± 0.9 | 0.9 ± 0.2 | 6.2 |
| 4 hours | 8.2 ± 1.5 | 0.4 ± 0.1 | 20.5 |
| 24 hours | 6.5 ± 1.1 | 0.1 ± 0.04 | 65.0 |
Experimental Protocols
Protocol for Radiolabeling this compound for PET Imaging ([¹⁸F]this compound)
This protocol describes a common method for labeling a small molecule with Fluorine-18 (¹⁸F), a widely used PET isotope.[6] This often involves nucleophilic substitution on a precursor molecule.[21]
Materials:
-
This compound precursor with a suitable leaving group (e.g., tosylate, mesylate, or nitro group)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system for purification
-
Sterile water for injection
-
0.9% Saline for injection
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110°C to form the reactive [¹⁸F]F⁻/K⁺/K222 complex. Repeat with anhydrous acetonitrile to ensure complete dryness.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]F⁻/K⁺/K222 complex.
-
Heat the reaction mixture at 80-120°C for 10-20 minutes.
-
Monitor the reaction progress using radio-thin-layer chromatography (radio-TLC).
-
-
Purification:
-
Once the reaction is complete, quench the reaction with water.
-
Load the crude reaction mixture onto a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
Elute the crude product from the SPE cartridge with acetonitrile.
-
Purify the [¹⁸F]this compound using a semi-preparative HPLC system.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [¹⁸F]this compound.
-
Remove the organic solvent by evaporation.
-
Reconstitute the final product in a sterile solution, typically 0.9% saline with a small amount of ethanol, for injection.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Test for sterility, pyrogenicity, and residual solvents before in vivo use.
-
Protocol for In Vivo PET Imaging and Biodistribution Study
This protocol outlines the steps for conducting a PET imaging study in small animals to determine the biodistribution of [¹⁸F]this compound.[2]
Materials:
-
[¹⁸F]this compound formulated for injection
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal monitoring equipment (respiration, temperature)
-
Syringes and needles for injection
-
Gamma counter for ex vivo analysis
Procedure:
-
Animal Preparation:
-
Fast the animals (e.g., mice or rats) for 4-6 hours before the injection to reduce background signal in certain tissues.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place a tail-vein catheter for accurate intravenous injection.
-
-
Radiotracer Injection and Imaging:
-
Administer a known amount of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail vein.
-
Immediately place the animal in the PET/CT scanner.
-
Acquire a dynamic scan for the first 60 minutes to assess initial uptake and clearance.
-
Acquire static scans at later time points (e.g., 2, 4, 24 hours) to evaluate long-term distribution and retention. A CT scan is typically performed for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images using appropriate algorithms.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the major organs and tumor (if applicable) using the CT images as a guide.
-
Quantify the radioactivity concentration in each ROI and express it as %ID/g.
-
-
Ex Vivo Biodistribution (for terminal time points):
-
At the end of the final imaging session, euthanize the animal.
-
Dissect the major organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, tumor).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the %ID/g for each tissue. This serves as a gold standard to validate the in vivo imaging data.[22]
-
Visualizations
Experimental Workflow
Caption: Workflow for tracking this compound distribution.
Hypothetical Signaling Pathway for this compound
Let's assume this compound is an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer.[23] A common mechanism of action for small molecule inhibitors is the targeting of the Smoothened (SMO) protein.[24]
Caption: this compound as an inhibitor of the SMO protein.
References
- 1. biocytogen.com [biocytogen.com]
- 2. Imaging techniques in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unicampus.it [iris.unicampus.it]
- 4. In Vivo Drug Delivery Imaging - CD BioSciences [bioimagingtech.com]
- 5. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular MR Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. indico.linxs.lu.se [indico.linxs.lu.se]
- 14. MRI Contrast Agents for Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. luminicell.com [luminicell.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Page not found | HEP Journals [journal.hep.com.cn]
- 20. researchgate.net [researchgate.net]
- 21. communities.springernature.com [communities.springernature.com]
- 22. Biodistributions and Imaging in early-stage drug development research: a comparative analysis - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 23. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Administration of MU1700 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1700 is a potent and highly selective, orally active inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] It has been identified as a valuable chemical probe for investigating the roles of ALK1 and ALK2 in various biological processes.[1][2] Notably, this compound exhibits high permeability across the cell membrane and the blood-brain barrier, suggesting its potential for studying signaling pathways in the central nervous system.[1]
These application notes provide a summary of the currently available data on this compound and generalized protocols for its long-term administration in animal studies. It is important to note that, to date, publicly available literature primarily focuses on the initial characterization and acute in vivo studies of this compound. Comprehensive long-term administration data, including chronic toxicity and efficacy, has not been extensively reported. Therefore, the provided protocols are general templates that should be adapted and optimized based on the specific experimental design and animal model.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from in vitro and acute in vivo mouse studies.
| Parameter | Value | Species/Cell Line | Notes |
| In Vitro Potency | |||
| ALK1 IC₅₀ | 13 nM | Human | |
| ALK2 IC₅₀ | 6 nM | Human | |
| Cellular Activity | |||
| Cytotoxicity | > 2.5 µM | U2OS cells | Cytotoxic effects observed above this concentration.[1] |
| In Vivo Data (Mice) | |||
| Oral Bioavailability | Favorable | Mouse | Specific percentage not reported.[1] |
| Brain Penetration | High | Mouse | Accumulates at high concentrations in the brain.[1] |
| Acute Toxicity | No signs of toxicity | Mouse | At a single oral dose of 100 mg/kg.[1] |
| Pharmacokinetics | Favorable profile | Mouse | After a single oral dose of 20 mg/kg.[1] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the serine/threonine kinase activity of ALK1 and ALK2. These receptors are key components of the Bone Morphogenetic Protein (BMP) signaling pathway. Upon ligand binding (e.g., BMPs), ALK1 and ALK2 phosphorylate downstream SMAD proteins (SMAD1/5/8). The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting ALK1/2, this compound effectively blocks this signaling cascade.
Experimental Protocols
Disclaimer: The following protocols are generalized templates for the long-term administration of a novel kinase inhibitor in animal models. These are not specific to this compound and must be adapted based on further preliminary studies to determine optimal dosing, vehicle, and animal model for the specific research question.
General Workflow for a Long-Term Animal Study
Protocol 1: Long-Term Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the long-term efficacy of this compound in inhibiting tumor growth in a relevant cancer xenograft model.
1. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice), 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
-
Select a cancer cell line known to be dependent on ALK1/2 signaling.
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.
3. Study Groups:
-
Group 1: Vehicle control (e.g., daily oral gavage).
-
Group 2: this compound low dose (e.g., 10 mg/kg, daily oral gavage).
-
Group 3: this compound high dose (e.g., 50 mg/kg, daily oral gavage).
-
Note: Dose levels should be determined from preliminary maximum tolerated dose (MTD) studies.
4. Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily or as stability allows.
-
Administer the assigned treatment by oral gavage once daily for a predetermined period (e.g., 28-60 days).
5. Monitoring and Measurements:
-
Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).
-
Record body weight twice weekly.
-
Monitor for any clinical signs of toxicity daily.
-
At the end of the study, collect blood for pharmacokinetic analysis and tissues for pharmacodynamic and histopathological analysis.
6. Endpoint Analysis:
-
Compare tumor growth inhibition between treated and control groups.
-
Analyze key biomarkers in tumor tissue (e.g., phosphorylated SMAD1/5/8 levels by Western blot or immunohistochemistry).
-
Perform histopathological examination of tumors and major organs.
Protocol 2: Chronic Tolerability and Toxicity Study in Healthy Mice
Objective: To assess the safety and tolerability of long-term, repeated administration of this compound in healthy mice.
1. Animal Model:
-
Healthy, adult mice (e.g., C57BL/6), 8-10 weeks old, both sexes.
-
Acclimatize animals for at least one week.
2. Study Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound low dose.
-
Group 3: this compound mid dose.
-
Group 4: this compound high dose.
-
Note: Doses should be based on acute toxicity and MTD studies. A satellite group for toxicokinetic analysis may be included.
3. Compound Administration:
-
Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage) for an extended period (e.g., 28 or 90 days).
4. In-Life Assessments:
-
Daily clinical observations for signs of morbidity, mortality, and behavioral changes.
-
Weekly detailed clinical examination.
-
Body weight and food consumption measured twice weekly.
-
Periodic blood collection for hematology and clinical chemistry analysis (e.g., at day 14 and at termination).
5. Terminal Procedures:
-
At the end of the treatment period, perform a complete necropsy.
-
Record organ weights (e.g., liver, kidneys, spleen, brain).
-
Collect major organs and tissues for histopathological examination.
6. Data Analysis:
-
Analyze changes in body weight, food consumption, clinical pathology parameters, organ weights, and histopathological findings to identify any dose-related toxicities and establish a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
This compound is a promising chemical probe for the investigation of ALK1/2 signaling pathways. While acute in vivo data suggests a favorable profile, the lack of published long-term administration studies necessitates a cautious and systematic approach to its use in chronic animal models. The generalized protocols provided herein offer a framework for designing such studies, which are crucial for further elucidating the therapeutic potential and long-term safety of this compound. Researchers are strongly encouraged to conduct preliminary dose-finding and tolerability studies to refine these protocols for their specific research objectives.
References
Application Notes and Protocols for MU1700 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1700 is a potent and selective chemical probe for the Activin receptor-like kinase 1 (ALK1) and ALK2, also known as ACVRL1 and ACVR1, respectively.[1][2][3] As a key inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, this compound is a valuable tool for in vitro and in vivo studies investigating cellular processes regulated by this pathway, such as cell differentiation, proliferation, and apoptosis.[4][5] Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for experimental use.
Data Presentation
Quantitative data for this compound, crucial for accurate stock solution preparation, is summarized in the tables below. It is recommended to use the salt form of this compound (e.g., dihydrochloride or trihydrochloride) due to the limited solubility of the free base.[1]
Table 1: Chemical and Physical Properties of this compound Forms
| Property | This compound (Free Base) | This compound Dihydrochloride | This compound Trihydrochloride |
| Molecular Formula | C₂₆H₂₂N₄O | C₂₆H₂₂N₄O · 2HCl | C₂₆H₂₂N₄O · 3HCl |
| Molecular Weight ( g/mol ) | 406.48[6] | 479.40[1][7] | 515.86[8] |
| Appearance | White to beige powder[1] | White to beige powder | Solid |
Table 2: Solubility and Storage Recommendations for this compound
| Solvent | This compound Dihydrochloride Solubility | This compound Trihydrochloride Solubility | Recommended Storage Conditions |
| DMSO | 2 mg/mL (with warming)[1] | 5.16 mg/mL (10 mM)[8] | Powder: -20°C for long-term storage.[1] Shipped at ambient temperature.[7] Stock Solution (in DMSO): -20°C or -80°C in single-use aliquots.[9] |
| Water | Insoluble | 25.79 mg/mL (50 mM)[8] | Avoid long-term storage in aqueous solutions. |
Signaling Pathway of this compound
This compound selectively inhibits ALK1 and ALK2, which are Type I receptors in the BMP signaling pathway. This inhibition prevents the phosphorylation of downstream signaling molecules, SMAD1, SMAD5, and SMAD8, thereby blocking the transduction of the signal to the nucleus.
Caption: this compound inhibits the BMP signaling pathway by targeting ALK1/ALK2.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock solutions. It is recommended to use high-purity, anhydrous DMSO for the preparation of the stock solution to ensure stability and solubility.[10][11]
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is for the preparation of a high-concentration stock solution that can be diluted for various experimental applications. Using this compound trihydrochloride is recommended for achieving a 10 mM concentration in DMSO.
Materials:
-
This compound trihydrochloride (MW: 515.86 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 515.86 g/mol / 1000 = 5.16 mg
-
Weighing this compound: Carefully weigh 5.16 mg of this compound trihydrochloride powder using an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM this compound stock solution for use in cell culture experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.[11]
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium
Procedure:
-
Determine the final desired concentration of this compound: For example, to achieve a final concentration of 1 µM in the cell culture medium.
-
Prepare an intermediate dilution (optional but recommended): To avoid pipetting very small volumes, first dilute the 10 mM stock solution to an intermediate concentration (e.g., 100 µM) in cell culture medium.
-
To prepare 100 µL of a 100 µM intermediate solution, add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.
-
-
Prepare the final working solution: Dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to be used for treating the cells.
-
To prepare 1 mL of a 1 µM working solution from the 100 µM intermediate solution, add 10 µL of the 100 µM solution to 990 µL of cell culture medium.
-
Alternatively, to prepare 1 mL of a 1 µM working solution directly from the 10 mM stock solution, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium.
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.[11]
Experimental Workflow
The following diagram illustrates the general workflow from stock solution preparation to a typical cell-based experiment.
Caption: Workflow for this compound stock preparation and use in experiments.
References
- 1. This compound dihydrochloride, powder, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. This compound|CAS 1360905-04-9|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. MU 1700 trihydrochloride Supplier | Tocris Bioscience [tocris.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MU1700 Solubility for In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility challenges encountered with the ALK1/2 inhibitor, MU1700, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have limited aqueous solubility?
A1: this compound, like many small molecule kinase inhibitors, is a lipophilic compound. This characteristic is favorable for cell membrane permeability but often results in poor solubility in aqueous solutions. The free base form of this compound, in particular, has limited aqueous solubility. For this reason, it is highly recommended to use a salt form, such as this compound dihydrochloride (2HCl), for improved solubility in in vitro experiments.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution. To mitigate this, it is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 1%, and to follow proper dilution protocols.
Q3: What is the recommended concentration of this compound for cellular assays?
A3: It is recommended to use this compound at concentrations up to 1 µM in cellular assays to study the biological roles of ALK1 and ALK2 kinases. Mild cytotoxic effects have been observed at concentrations of 5 µM and higher, which are hypothesized to be due to the limited aqueous solubility of the compound and its precipitation in the cell culture medium.
Q4: How does this compound inhibit its targets?
A4: this compound is a potent inhibitor of Activin receptor-like kinase 1 (ALK1) and Activin receptor-like kinase 2 (ALK2). These are type I receptors for Bone Morphogenetic Proteins (BMPs). By inhibiting these kinases, this compound blocks the phosphorylation of downstream signaling molecules, SMAD1 and SMAD5, thereby inhibiting the BMP signaling pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in the lab.
Issue 1: Difficulty Dissolving this compound Powder
| Possible Cause | Recommended Solution |
| Using the free base form. | Switch to a salt form, such as this compound dihydrochloride (2HCl), which has better solubility. |
| Inappropriate solvent. | Use high-purity, anhydrous DMSO to prepare a concentrated stock solution. |
| Insufficient mixing. | Vortex the solution thoroughly. Gentle warming (30-40°C) and sonication can also aid dissolution. |
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Buffer
| Possible Cause | Recommended Solution |
| High final DMSO concentration. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer. Aim for a final DMSO concentration of <1%. |
| Rapid change in polarity. | Perform serial dilutions of the DMSO stock in the aqueous buffer. Add the stock solution to the buffer dropwise while vortexing. |
| Buffer composition. | The presence of salts in buffers like PBS can sometimes decrease the solubility of organic compounds. Try diluting the stock in a small volume of sterile water before adding it to the final buffer. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC₅₀ (nM) |
| ALK1 (ACVRL1) | 13 |
| ALK2 (ACVR1) | 6 |
Note: Data represents in vitro biochemical assay results.
Table 2: General Solubility of Kinase Inhibitors in Common Solvents
| Solvent | General Solubility Range (µg/mL) | Notes |
| DMSO | 4,500 - 10,000+ | Recommended for primary stock solutions.[2] |
| Ethanol | 200 - 2,000 | Can be used as a co-solvent.[2] |
| PBS (pH 7.4) | <1 - 10 | Solubility is generally low in aqueous buffers.[2] |
Disclaimer: Specific quantitative solubility data for this compound is not publicly available. The values in Table 2 are for a different kinase inhibitor (Alectinib) and should be used as a general reference.[2] It is crucial to empirically determine the solubility of this compound in your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Material: this compound dihydrochloride (2HCl) powder, anhydrous DMSO.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound free base is 406.48 g/mol ; the dihydrochloride salt will have a higher molecular weight. Adjust your calculation based on the specific molecular weight provided by the manufacturer. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (30-40°C) or sonication can be used to aid dissolution if necessary. e. Visually inspect the solution to ensure no particulates are present. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Western Blot for Phospho-SMAD1/5
-
Cell Treatment: Plate and treat cells with this compound at desired concentrations for the appropriate time. Include a positive control (e.g., BMP treatment) and a vehicle control (DMSO).
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SMAD1/5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD1/5 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: this compound inhibits the BMP signaling pathway by targeting ALK1/2.
Caption: Troubleshooting workflow for this compound solubility issues.
References
potential off-target effects of MU1700 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of MU1700, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a highly selective chemical probe that potently inhibits ALK1 and ALK2.[1][2] At a concentration of 1 µM, it shows minimal off-target activity in broad kinase panels.[1][2]
Q2: What is the recommended concentration for cellular assays?
The recommended concentration for cellular use is up to 1 µM to maintain selectivity for ALK1/2.[1]
Q3: Is there a negative control available for this compound?
Yes, MU1700NC is the corresponding negative control compound and should be used in all experiments to distinguish on-target from off-target or compound-specific effects.[2]
Q4: What are the known off-target effects of this compound at 1 µM?
In a kinome-wide screen against 369 protein kinases at 1 µM, this compound demonstrated a remarkably improved selectivity profile compared to other known ALK inhibitors like LDN-193189.[3] The primary targets are ALK1 and ALK2, with some weaker inhibition of ALK6.[1][3] No other significant off-targets were identified at this concentration when applying a threshold of 25% residual enzyme activity.[1][2]
Troubleshooting Guide: Potential Off-Target Effects at High Concentrations
Users may encounter unexpected phenotypes or cellular responses when using this compound at concentrations significantly higher than the recommended 1 µM. This section provides guidance on how to troubleshoot these potential issues.
Issue: I am observing unexpected cellular effects or toxicity at concentrations above 2.5 µM.
Potential Cause:
At concentrations of 5 µM and higher, this compound has been observed to cause a mild cytotoxic effect in U2OS cells.[3] This may be due to a few factors:
-
Reduced Selectivity: Like many kinase inhibitors, at higher concentrations, this compound may begin to inhibit other kinases or proteins, leading to off-target effects.
-
Physicochemical Properties: The observed cytotoxicity at higher concentrations has been hypothesized to be related to the limited aqueous solubility of the compound, which may lead to precipitation in cell culture media.[3] It is recommended to use this compound in a salt form (e.g., HCl) to improve solubility.[2]
-
Compound-Specific Effects: The chemical scaffold of this compound might have inherent biological activities at high concentrations that are independent of its ALK1/2 inhibitory function.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating unexpected effects of this compound at high concentrations.
Data on this compound Selectivity and Potency
Table 1: Biochemical IC50 Values of this compound against ALK Family Kinases
| Kinase Target | IC50 (nM) |
| ALK1 (ACVRL1) | 13 |
| ALK2 (ACVR1) | 6 |
| ALK3 (BMPR1A) | 425 |
| ALK4 (ACVR1B) | >10,000 |
| ALK5 (TGFBR1) | >10,000 |
| ALK6 (BMPR1B) | 41 |
Data from Reaction Biology kinome screen.[1][4]
Table 2: Cellular Target Engagement of this compound in NanoBRET Assay
| Kinase Target | NanoBRET IC50 (nM) |
| ALK1 | 225 |
| ALK2 | 27 |
| ALK3 | 497 |
| ALK4 | >10,000 |
| ALK5 | >10,000 |
| ALK6 | 997 |
Data obtained from NanoBRET target engagement assay in intact cells.[1]
Experimental Protocols
1. Kinome-Wide Selectivity Profiling (Reaction Biology HotSpot Assay)
This protocol provides a general overview of how the kinome-wide selectivity of this compound was likely determined.
-
Assay Principle: A radiometric assay that measures the transfer of the γ-phosphate from [γ-³³P]-ATP to a peptide or protein substrate by a specific kinase.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, a specific substrate, and cofactors in a buffer solution.
-
Add this compound at the desired concentration (e.g., 1 µM). A DMSO control is run in parallel.
-
Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction to allow for substrate phosphorylation.
-
Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³³P]-ATP.
-
Quantify the amount of radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of remaining kinase activity in the presence of this compound compared to the DMSO control.
-
Caption: A simplified workflow for a radiometric kinase profiling assay.
2. Cellular Target Engagement (NanoBRET™ Assay)
This protocol outlines the general steps for assessing target engagement in live cells.
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the binding of a compound to a target protein. A NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescent tracer that binds to the kinase's active site (the energy acceptor) are used. Compound binding displaces the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
Transfect cells (e.g., HEK293) with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
Seed the transfected cells into a multi-well plate.
-
Add the NanoBRET® tracer to the cells.
-
Add this compound at various concentrations.
-
Add the NanoLuc® substrate to generate the luminescent signal.
-
Measure the BRET signal (ratio of acceptor emission to donor emission) using a plate reader.
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value.
-
3. Cytotoxicity Assay (alamarBlue™ Assay)
This protocol describes a common method for assessing cell viability.
-
Assay Principle: The alamarBlue™ reagent contains resazurin, which is reduced to the fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., U2OS) in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 24 hours).
-
Add alamarBlue™ reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Signaling Pathway Context
This compound inhibits ALK1 and ALK2, which are type I receptors in the Bone Morphogenetic Protein (BMP) signaling pathway. Inhibition of these kinases blocks the phosphorylation of SMAD1/5/8, thereby inhibiting downstream gene transcription.
Caption: Simplified diagram of the BMP/SMAD signaling pathway and the inhibitory action of this compound.
References
Optimizing MU1700 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MU1700 for cell-based assays. Find troubleshooting advice and answers to frequently asked questions to ensure reliable and reproducible experimental outcomes.
Quick Facts: this compound
| Property | Value | Source |
| Target(s) | ALK1 (ACVRL1), ALK2 (ACVR1) | [1] |
| Mechanism of Action | Potent Inhibitor | [2][3] |
| Recommended Cell Assay Concentration | Up to 1 µM | [1][3][4] |
| In Vitro IC50 (Biochemical Assay) | ALK1: 13 nM, ALK2: 6 nM | [1][2][5] |
| Cellular IC50 (NanoBRET Assay) | ALK1: 27 nM, ALK2: 225 nM | [1] |
| Significant Cytotoxicity | Observed at concentrations > 2.5 µM in U2OS cells after 24h | [2][4][5] |
Experimental Protocols
A critical step in any cell-based assay is determining the optimal concentration of your small molecule inhibitor. This protocol provides a general framework for a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound.
Protocol: Determining the Optimal this compound Concentration using a Dose-Response Experiment
Objective: To determine the concentration of this compound that elicits the desired biological effect without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well plates
-
Reagents for your specific assay endpoint (e.g., MTT, CellTiter-Glo®, reporter gene assay reagents)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.[6]
-
-
Compound Preparation (Serial Dilution):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[7]
-
On the day of the experiment, perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations. A 10-point dilution series is common.[6][7]
-
Important: Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically <0.5%) to avoid solvent-induced toxicity.[7]
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.[6]
-
Untreated Control: Cells in medium without this compound or DMSO.
-
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[6]
-
-
Assay and Data Collection:
-
Perform your chosen cell-based assay according to the manufacturer's instructions to measure the desired biological response (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Use a plate reader to collect the data.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percent inhibition or percent viability.
-
Plot the percent inhibition/viability against the logarithm of the this compound concentration.
-
Use a non-linear regression curve fit to determine the IC50 value.[8]
-
Experimental Workflow for Optimizing this compound Concentration
A generalized workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide addresses specific issues you might face when using this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability between technical replicates | - Inaccurate pipetting- Uneven cell distribution- Improper mixing of reagents | - Use calibrated pipettes and consistent technique.- Ensure a single-cell suspension before plating.- Thoroughly mix all solutions before adding to wells.[8] |
| IC50 value varies significantly between experiments | - Inconsistent cell density or passage number- Different incubation times- Compound instability | - Use cells within a consistent passage number range and seed at the same density.- Standardize the incubation time for all experiments.- Prepare fresh this compound dilutions for each experiment from a new aliquot.[8] |
| No inhibitory effect observed | - this compound concentration is too low- Inactive compound- Cell line is not responsive | - Increase the concentration range in your dose-response experiment.- Use a fresh aliquot of this compound.- Confirm that your cell line expresses ALK1/ALK2 and that the downstream signaling pathway is active. |
| Significant cell death at low concentrations | - Cytotoxicity of this compound- High DMSO concentration | - Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the CC50.[7] The recommended concentration for cellular assays is up to 1 µM to avoid cytotoxicity.[1][3][4]- Ensure the final DMSO concentration is below 0.5%.[7] |
| "Edge effect" observed in the 96-well plate | - Increased evaporation in the outer wells | - To minimize this, do not use the outer wells for experimental samples. Instead, fill them with sterile water or media. |
Troubleshooting Decision Tree for Unexpected Results
A decision tree to help troubleshoot common issues with this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] These kinases are involved in the Bone Morphogenetic Protein (BMP) signaling pathway, which regulates the phosphorylation of SMAD1/5/8 proteins.[1][4] By inhibiting ALK1 and ALK2, this compound blocks this downstream signaling.[4]
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing MU1700 Cytotoxicity in Sensitive Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with MU1700, a selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of ALK1 and ALK2, which are type I serine/threonine kinase receptors for Bone Morphogenetic Proteins (BMPs). By inhibiting ALK1 and ALK2, this compound effectively blocks the canonical BMP signaling pathway, which involves the phosphorylation of SMAD1/5/8 and their subsequent translocation to the nucleus to regulate gene expression.[1][2][3][4][5]
Q2: In which cell lines has this compound cytotoxicity been previously evaluated?
A2: Initial studies have shown that this compound has no cytotoxic effect on the U2OS osteosarcoma cell line at concentrations up to 2.5 μM over a 24-hour period. Mild cytotoxicity was observed at concentrations of 5 μM and higher, which was hypothesized to be due to the limited aqueous solubility of the compound.
Q3: What constitutes a "sensitive" cell line to this compound?
A3: A cell line may be considered "sensitive" to this compound if it exhibits significant cytotoxicity at concentrations where off-target effects are unlikely. This sensitivity could arise from a high dependence on the BMP/ALK1/ALK2 signaling pathway for survival, proliferation, or differentiation. Examples of such cell lines could include certain endothelial cells, mesenchymal stem cells, or cancer cell lines where the BMP pathway is aberrantly activated.[6][7][8][9]
Q4: What are the potential mechanisms of this compound-induced cytotoxicity in sensitive cell lines?
A4: While the precise mechanism in every sensitive cell line may vary, potential causes of cytotoxicity from kinase inhibitors like this compound can include:
-
On-target pathway inhibition: The intended inhibition of the ALK1/ALK2 pathway may trigger apoptosis or cell cycle arrest in cells highly dependent on this signaling for survival.
-
Off-target effects: At higher concentrations, this compound might inhibit other kinases crucial for cell viability.
-
Mitochondrial toxicity: Some kinase inhibitors can impair mitochondrial function, leading to a decrease in ATP production and the induction of apoptosis.[10]
-
Inhibition of glycolysis: Certain inhibitors can interfere with cellular glycolysis, a critical pathway for energy production.[10]
Q5: Should I be concerned about the solvent (e.g., DMSO) causing cytotoxicity?
A5: Yes, the vehicle used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations. It is crucial to include a vehicle-only control in your experiments to distinguish between solvent-induced and compound-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined for your specific cell line.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity Observed
If you observe a higher-than-expected level of cell death with this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Compound Concentration Error | Verify the calculations for your stock solution and final dilutions. Perform a fresh serial dilution from a new aliquot of this compound. |
| Solvent Toxicity | Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control at the highest concentration used. |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to the inhibition of the BMP pathway. Confirm the expression of ALK1 and ALK2 in your cell line via qPCR or Western blot. Consider testing a less sensitive cell line as a negative control. |
| Compound Instability | The compound may be degrading in the culture medium over time, producing toxic byproducts. Reduce the exposure time in your initial experiments. Consider replacing the medium with freshly prepared compound at regular intervals for longer-term studies. |
| Contamination | Check your cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi) which can cause cell death. Test a fresh batch of cells from a reliable source.[11] |
Guide 2: High Variability Between Replicate Wells
High variability in cytotoxicity readings can obscure your results. Use this guide to identify and resolve the issue:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Be consistent with your pipetting technique. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and your compound, leading to increased cytotoxicity. Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[12] |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Incomplete Solubilization of Assay Reagent | For assays like the MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Increase mixing time or use a multi-channel pipette to mix each well thoroughly.[13] |
| Bubbles in Wells | Bubbles can interfere with absorbance or fluorescence readings. Visually inspect plates for bubbles before reading and remove them if present.[14] |
Guide 3: Assay-Specific Troubleshooting
Different cytotoxicity assays have unique potential pitfalls. Here are some common issues and their solutions:
| Assay | Problem | Potential Cause & Solution |
| MTT Assay | High background absorbance | Cause: Contamination of media with reducing agents, microbial contamination, or degraded MTT solution. Solution: Use fresh, high-quality reagents and consider using a serum-free medium during the MTT incubation step.[13] |
| Low absorbance values | Cause: Insufficient cell number, low metabolic activity, or incorrect wavelength used for reading. Solution: Optimize cell seeding density and ensure you are using the correct absorbance wavelength. | |
| LDH Release Assay | High spontaneous LDH release in control wells | Cause: Over-confluent cells, rough handling of cells during media changes, or contamination. Solution: Ensure cells are in the logarithmic growth phase and handle them gently.[15][16][17][18] |
| Low maximum LDH release | Cause: Incomplete cell lysis in the positive control wells. Solution: Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve complete cell lysis. | |
| Caspase-3/7 Apoptosis Assay | No or low signal in positive control | Cause: The chosen apoptosis-inducing agent is not effective for your cell line, or the incubation time is too short. Solution: Use a known potent inducer of apoptosis for your cell line and perform a time-course experiment to determine the optimal incubation time.[19][20][21][22][23] |
| High background fluorescence/luminescence | Cause: Autofluorescence of the compound or media components. Solution: Include a "no-cell" control with the compound to measure its intrinsic fluorescence/luminescence and subtract this from your experimental readings. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[24]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11][15][16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated control, and a maximum LDH release control).
-
Incubation: Incubate for the desired exposure time.
-
Maximum LDH Release Control: About 30-45 minutes before the end of the incubation, add lysis buffer to the wells designated for maximum LDH release.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well of the new plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group.
Protocol 3: Apoptosis Detection using Caspase-3/7 Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed and treat cells with this compound in an opaque-walled 96-well plate suitable for luminescence readings. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[23]
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[23]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the data to the vehicle control to determine the fold-increase in apoptosis.
Visualizations
Caption: this compound inhibits the BMP signaling pathway by targeting ALK1/2.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BMP Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. ALK1 as an emerging target for antiangiogenic therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bone Morphogenetic Protein Signaling in Cancer; Some Topics in the Recent 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Altered BMP2/4 Signaling in Stem Cells and Their Niche: Different Cancers but Similar Mechanisms, the Example of Myeloid Leukemia and Breast Cancer [frontiersin.org]
- 10. Mechanisms of toxicity associated with six tyrosine kinase inhibitors in human hepatocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 12. youtube.com [youtube.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. tandfonline.com [tandfonline.com]
- 21. stemcell.com [stemcell.com]
- 22. moleculardevices.com [moleculardevices.com]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with MU1700 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments involving the ALK1/2 inhibitor, MU1700.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, which are type I receptors in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Its primary mechanism of action is to block the BMP signaling cascade by preventing the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[1][2] Unlike broader-spectrum inhibitors like LDN-193189, this compound exhibits a remarkably improved selectivity profile, making it a valuable tool for specifically investigating the roles of ALK1 and ALK2.[1]
Q2: I'm observing cytotoxicity in my cell line with this compound treatment. Is this expected?
A2: Mild cytotoxicity has been observed with this compound at concentrations of 5 µM and higher. This is hypothesized to be due to the compound's limited aqueous solubility, which can lead to precipitation in cell culture media.[1][2] For most cellular assays, it is recommended to use this compound at concentrations up to 1 µM to avoid this effect while still achieving potent ALK1/2 inhibition.[1][2]
Q3: My results with this compound are inconsistent. What are some common causes?
A3: Inconsistent results with kinase inhibitors can stem from several factors. For this compound, key considerations include:
-
Compound Solubility and Stability: Ensure proper dissolution of this compound. As it has limited aqueous solubility, using its salt form (e.g., HCl salt) is recommended.[2] Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.
-
Cell Line Variability: The expression levels of ALK1, ALK2, and other BMP pathway components can vary significantly between cell lines, leading to different responses to this compound.
-
Off-Target Effects: While highly selective, this compound has shown some weaker inhibition of ALK6.[1][3] At higher concentrations, the potential for other off-target effects increases.
-
Experimental Protocol Variations: Ensure consistent cell densities, treatment times, and reagent quality across experiments.
Q4: I am not seeing the expected decrease in SMAD1/5/8 phosphorylation after this compound treatment. What should I do?
A4: This is a common issue that can be addressed by systematically troubleshooting your experimental setup. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem.
Troubleshooting Guides
Issue 1: No change or unexpected increase in pSMAD1/5/8 levels after this compound treatment.
This is a critical readout for this compound activity. If you do not observe the expected decrease in SMAD1/5/8 phosphorylation, consider the following:
-
Problem: Ineffective this compound Treatment
-
Possible Cause: Incorrect concentration, degradation of the compound, or insufficient incubation time.
-
Troubleshooting Steps:
-
Verify Concentration: Confirm the calculations for your working concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the range of 10 nM to 1 µM).
-
Check Compound Integrity: Prepare a fresh stock solution of this compound. If possible, verify the compound's integrity via analytical methods.
-
Optimize Incubation Time: A typical pre-incubation time with this compound before ligand stimulation is 1-2 hours. You may need to optimize this for your specific cell model.
-
-
-
Problem: Western Blotting Issues
-
Possible Cause: Suboptimal antibody performance, issues with protein extraction, or technical errors during the Western blot procedure.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure your primary antibody for phospho-SMAD1/5/8 is validated and used at the recommended dilution. Include a positive control (e.g., lysate from cells stimulated with a BMP ligand without inhibitor) and a negative control (e.g., unstimulated cells).
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
-
-
Problem: Pathway Crosstalk or Compensatory Mechanisms
-
Possible Cause: In some cellular contexts, other signaling pathways may be activated that can influence SMAD phosphorylation or the expression of pathway components. The BMP signaling pathway is known to have crosstalk with pathways like TGF-β/Activin, Notch, and Wnt.
-
Troubleshooting Steps:
-
Investigate Crosstalk: Review the literature for known signaling crosstalk in your specific cell type. You may need to investigate the activity of related pathways.
-
Use a Negative Control Compound: Use MU1700NC, the inactive analog of this compound, as a negative control.[1] This will help determine if the observed effects are specific to ALK1/2 inhibition.
-
-
Issue 2: Unexpected Phenotypic Changes Unrelated to Canonical BMP Signaling
You may observe changes in cell morphology, proliferation, or gene expression that are not readily explained by the known functions of ALK1/2 in the BMP pathway.
-
Problem: Off-Target Effects
-
Possible Cause: At higher concentrations, this compound may inhibit other kinases or cellular targets.
-
Troubleshooting Steps:
-
Dose De-escalation: Determine the minimal effective concentration of this compound that inhibits pSMAD1/5/8 in your system and assess if the unexpected phenotype persists at this lower concentration.
-
Use an Orthogonal Inhibitor: Employ a structurally different ALK1/2 inhibitor to see if it recapitulates the same phenotype. This can help confirm that the effect is due to ALK1/2 inhibition rather than an off-target effect of this compound's specific chemical structure.
-
Kinome Profiling: For in-depth investigation, consider performing a kinome-wide selectivity screen to identify potential off-targets of this compound in your experimental system.
-
-
-
Problem: Non-Canonical Signaling or Context-Dependent Functions
-
Possible Cause: ALK1/2 may have functions independent of the canonical SMAD pathway in certain cell types. The cellular context, including the expression of other receptors and signaling molecules, can significantly influence the outcome of ALK1/2 inhibition.
-
Troubleshooting Steps:
-
Literature Review: Search for literature on non-canonical BMP signaling or context-dependent functions of ALK1/2 in your cell type or a similar system.
-
Pathway Analysis: Use techniques like RNA sequencing or proteomics to get a broader view of the cellular changes induced by this compound treatment. This may reveal unexpected pathway alterations.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound Against ALK Family Kinases
| Kinase | IC50 (nM) |
| ALK1/ACVRL1 | 13 |
| ALK2/ACVR1 | 6 |
| ALK3/BMPR1A | 425 |
| ALK4/ACVR1B | Inactive |
| ALK5/TGFBR1 | Inactive |
| ALK6/BMPR1B | 41 |
Data sourced from the Structural Genomics Consortium.[2]
Table 2: Cellular Target Engagement of this compound in NanoBRET Assay
| Target | IC50 (nM) |
| ALK1 | 27 |
| ALK2 | 225 |
Data sourced from EUbOPEN.[4]
Experimental Protocols
Protocol 1: Western Blot Analysis of SMAD1/5/8 Phosphorylation
This protocol outlines the key steps to assess the inhibitory effect of this compound on ligand-induced SMAD1/5/8 phosphorylation.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours, if appropriate for your cell line.
-
Pre-treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a suitable BMP ligand (e.g., BMP2, BMP6, BMP9) for 30-60 minutes. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the signal.
-
Strip the membrane and re-probe for total SMAD1/5/8 and a loading control (e.g., GAPDH).
-
Mandatory Visualization
References
- 1. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. eubopen.org [eubopen.org]
how to minimize variability in MU1700 experiments
Welcome to the Technical Support Center for MU1700 Experiments.
This guide is designed for researchers, scientists, and drug development professionals to help minimize variability and enhance reproducibility in experiments involving the kinase inhibitor this compound. Inconsistent results can waste significant time and resources, and addressing the root causes of variability is critical for generating robust and reliable data.[1][2] This center provides answers to frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the consistency and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in cell-based assays?
A1: Variability in cell-based assays can stem from three main areas: biological, technical, and procedural.
-
Biological Variability: This includes the inherent differences in cell lines, such as genetic drift over time, inconsistent passage numbers, and cell health.[3][4][5] Obtaining cells from a trusted source like ATCC and using them at a low, consistent passage number is crucial.[3]
-
Technical Variability: This relates to the instruments and reagents used. Inconsistent reagent quality (especially serum), improperly calibrated pipettes, and fluctuations in incubator conditions (temperature, CO2, humidity) are common culprits.[6][7]
Q2: How does cell line integrity and passage number affect experimental outcomes?
A2: Cell lines can change over time. With repeated passaging, cells can undergo genotypic and phenotypic drift, leading to altered protein expression and signaling pathways.[3][4] This can significantly change their sensitivity to drugs like this compound. It is critical to use cells within a narrow and defined passage number range for all experiments to ensure consistency.[10] Cell line authentication, for example through Short Tandem Repeat (STR) profiling, is also essential to confirm the identity of your cells and avoid cross-contamination.[4]
Q3: What is the impact of reagent quality and consistency?
A3: The quality of reagents is paramount. Lot-to-lot variability in fetal bovine serum (FBS) is a well-known source of inconsistency, as it contains a complex mixture of growth factors and hormones that can influence cell behavior.[7] It is best practice to purchase a large batch of FBS, test it for your specific cell line and assay, and then use that single lot for the duration of the study. Similarly, ensure that other critical reagents like media, ATP, and substrates are of high purity and stored correctly.[9]
Q4: How can I minimize variability between experiments performed on different days?
A4: To minimize inter-assay variability, standardization is key.
-
Use Cryopreserved Cells: A highly effective strategy is to create a large, single batch of frozen "assay-ready" cells.[3] For each experiment, a new vial is thawed, eliminating the variability associated with continuous cell culture.
-
Include Controls: Always run positive and negative controls on every plate. A reference compound with a known IC50 can help normalize data between different runs.
-
Replicate Samples: Include both technical and biological replicates in your experimental design to account for both procedural and inherent biological variation.[4]
Q5: What are "edge effects" in plate-based assays and how can I mitigate them?
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
Q: My IC50 values for this compound are inconsistent across different experimental runs. What are the potential causes and how can I troubleshoot this?
A: Inconsistent IC50 values are a common challenge. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments. Thaw a fresh vial of low-passage cells regularly.[10] | Reduced drift in drug sensitivity, leading to more consistent IC50 values. |
| Seeding Density | Optimize and standardize the cell seeding density. Ensure even cell suspension before plating. Perform a growth curve to determine the optimal density where cells are in the exponential growth phase during treatment.[10] | Uniform cell growth across wells and plates, minimizing density-dependent effects on drug response. |
| Compound Stability/Solubility | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock to minimize freeze-thaw cycles. Visually inspect for precipitation in media.[9][10] | Ensures the effective concentration of the inhibitor is consistent and accurate. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to add the compound and stop the assay, ensuring all wells are treated for the same duration.[9] | Minimized variability caused by differences in treatment exposure time. |
Issue 2: Inconsistent Phosphorylation Levels in Western Blots
Q: I'm observing variable inhibition of my target protein's phosphorylation after this compound treatment. What could be wrong?
A: Western blotting is prone to variability.[4] Consistency in sample preparation and processing is critical.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Lysis/Sample Prep | Use a standardized lysis buffer with fresh protease and phosphatase inhibitors for every experiment. Ensure complete cell lysis and accurate protein quantification (e.g., BCA assay). | Consistent protein extraction and activity preservation, leading to more reliable phosphorylation signals. |
| Uneven Protein Loading | Load equal amounts of protein in each lane. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data. However, ensure the loading control itself does not change with treatment.[11][12] | Accurate comparison of protein levels between samples. Normalization corrects for minor loading variations. |
| Primary Antibody Variability | Use a high-quality, validated antibody. Titrate the antibody to determine the optimal concentration that provides a strong signal with minimal non-specific binding. Use the same antibody lot for the entire study.[4][11] | Specific and reproducible detection of the target protein. |
| Signal Saturation | Optimize exposure times to ensure that the bands for both the target protein and the loading control are within the linear range of detection. Saturated signals cannot be accurately quantified.[11] | Accurate and quantitative data that reflects the true changes in protein levels. |
Issue 3: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Results
Q: this compound is potent in my biochemical kinase assay but shows significantly lower potency in my cell-based assay. Why is there a difference?
A: This is a common observation in drug discovery. The simplified in vitro environment does not fully recapitulate the complexity of a living cell.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Permeability | The compound may have poor membrane permeability, preventing it from reaching its intracellular target. | This is an inherent property of the molecule. The cell-based assay provides a more physiologically relevant measure of the compound's potential. |
| High Cellular ATP Concentration | Biochemical assays are often run at low ATP concentrations, making competitive inhibitors appear more potent. Cellular ATP levels are much higher (millimolar range), requiring a higher concentration of the inhibitor to be effective.[9][13] | The cell-based IC50 is a more accurate reflection of the compound's potency in a biological system. |
| Off-Target Effects | In a cellular context, the compound may engage other kinases or proteins, leading to complex biological responses that can mask the effect on the primary target.[9][14] | A kinome-wide selectivity screen can identify unintended targets. The observed cellular phenotype is the net result of all on- and off-target activities. |
| Activation of Compensatory Pathways | Inhibition of the primary target can trigger feedback loops or activate parallel signaling pathways, which can counteract the inhibitor's effect and lead to drug resistance.[10] | Time-course experiments and analysis of related pathways (e.g., via Western blot) can reveal these adaptive responses. |
Data Presentation
Table 1: Impact of Cell Seeding Density on this compound IC50 Value
This table illustrates how variations in the number of cells seeded per well can affect the apparent potency of this compound in a 72-hour cell viability assay.
| Seeding Density (cells/well) | IC50 (nM) | Standard Deviation (nM) |
| 1,000 (Low) | 45.2 | ± 5.1 |
| 2,500 (Optimal) | 25.8 | ± 2.3 |
| 5,000 (High) | 58.7 | ± 6.4 |
| 10,000 (Confluent) | 95.1 | ± 11.8 |
Data is illustrative.
Table 2: Effect of Cell Passage Number on this compound Potency
This table shows the shift in this compound IC50 values as the cell line is continuously cultured over many passages, highlighting the importance of using low-passage cells.
| Cell Passage Number | IC50 (nM) | Standard Deviation (nM) |
| 5 | 24.5 | ± 2.1 |
| 10 | 26.1 | ± 2.5 |
| 20 | 48.9 | ± 5.3 |
| 30 | 89.3 | ± 9.7 |
Data is illustrative.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Luminescence-Based Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Suspend cells in culture medium at a pre-optimized density (e.g., 2,500 cells/100 µL). Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate. Avoid using the outer wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Signal Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.
Critical Steps for Minimizing Variability:
-
Ensure a single-cell suspension with uniform density before plating.
-
Use a calibrated multichannel pipette for all reagent additions.
-
Confirm that the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
Protocol 2: Western Blot Analysis of Target Phosphorylation
This protocol describes how to assess the inhibition of a target kinase by this compound by measuring the phosphorylation status of a downstream substrate.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated target overnight at 4°C. Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[14]
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for the total protein and/or a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein or loading control signal.
Critical Steps for Minimizing Variability:
-
Always use fresh protease and phosphatase inhibitors in the lysis buffer.
-
Ensure accurate protein quantification and equal loading.
-
Use the same dilution and lot of primary antibody for all blots that will be compared.
-
Ensure signal is captured within the linear dynamic range of the detection system.
Mandatory Visualization
References
- 1. wewillcure.com [wewillcure.com]
- 2. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 3. promegaconnections.com [promegaconnections.com]
- 4. licorbio.com [licorbio.com]
- 5. Understanding and managing sources of variability in cell measurements [insights.bio]
- 6. thomassci.com [thomassci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Western Blot analysis: steps & applications guide [praxilabs.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
avoiding precipitation of MU1700 in cell culture media
Welcome to the technical support center for the ALK1/2 kinase inhibitor, MU1700. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments by providing guidance on avoiding precipitation.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity.[1][2] This guide provides a systematic approach to identify and resolve common issues related to this compound precipitation.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound precipitation in your cell culture experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Common Causes and Solutions for this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | Exceeding Aqueous Solubility: The final concentration of this compound is too high for the aqueous cell culture medium. It has been noted that concentrations of 5 µM or higher may lead to precipitation.[2] | Lower the final working concentration of this compound. A concentration of up to 1 µM is recommended for cellular assays to avoid solubility issues and potential cytotoxicity.[2] |
| Poor Solubility of Free Base: The free base form of this compound has limited solubility.[3] | Use a salt form of this compound (e.g., this compound.2HCl) as it is recommended for improved solubility.[3] | |
| Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.[4] | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling the medium to ensure gradual and even dispersion.[1][4] | |
| Precipitate Forms Over Time | Temperature or pH Shift: Changes in temperature or pH in the incubator can affect compound solubility over the course of an experiment.[1][5] | Ensure the cell culture medium is properly buffered for the CO2 environment. Pre-equilibrate the medium with the compound in the incubator to check for stability before adding to cells. |
| Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins in serum, leading to precipitation.[1][6] | Test the solubility of this compound in your specific cell culture medium (with and without serum) for the duration of your experiment. See the protocol below. | |
| Cloudy Stock Solution | Incomplete Dissolution: The this compound may not be fully dissolved in the solvent (e.g., DMSO). | Ensure the compound is completely dissolved in the stock solution. Gentle warming and vortexing may be necessary. If particles persist, the stock may be supersaturated. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound (salt form recommended)[3]
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI), with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.[1]
-
In a series of sterile tubes or wells, prepare serial dilutions of the this compound stock solution directly into the pre-warmed medium. A 2-fold dilution series is recommended (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, etc.).
-
Keep the final DMSO concentration consistent and below the toxic level for your cells (typically <0.5%).[1] For example, if your highest concentration is a 1:1000 dilution of the stock, all subsequent dilutions should also contain the same final DMSO concentration.
-
-
Incubation and Observation:
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation (cloudiness, crystals, sediment) at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[1]
-
For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for micro-precipitates.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating even at a low concentration?
A1: Several factors could be at play:
-
Form of this compound: You might be using the free base form, which has limited solubility. It is recommended to use a salt form (e.g., .2HCl) for better solubility.[3]
-
Stock Solution: Your stock solution in DMSO might not be fully dissolved, or it might be too concentrated, leading to precipitation upon dilution in the aqueous media.[7]
-
Media Components: Your specific cell culture medium formulation or serum components could be interacting with this compound.[1][6] We recommend performing the solubility test described above.
-
Dilution Method: Adding the stock solution too quickly into the media can cause localized high concentrations and "solvent shock," leading to precipitation.[4]
Q2: What is the highest recommended concentration of this compound for cell culture experiments?
A2: Based on studies, it is recommended to use this compound at concentrations up to 1 µM in cellular assays. Mild cytotoxicity and precipitation have been observed at concentrations of 5 µM and higher, which is likely due to its limited aqueous solubility.[2]
Q3: What is the best solvent to dissolve this compound?
A3: DMSO is a commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound.[8] However, it is crucial to ensure the final concentration of DMSO in your cell culture is low (typically below 0.5%, with some protocols suggesting 0.1% or lower) to prevent solvent-induced cytotoxicity.[1]
Q4: Can I pre-mix this compound into my bulk cell culture medium and store it?
A4: This is generally not recommended. The stability of this compound in a complex aqueous solution like cell culture medium over long periods is not guaranteed. Temperature shifts during storage (e.g., moving from room temperature to 4°C) can also cause the compound to precipitate.[5] It is best practice to prepare fresh working solutions of this compound from a concentrated stock just before each experiment.
Q5: How does this compound affect signaling pathways?
A5: this compound is a potent and selective inhibitor of ALK1 and ALK2, which are type I receptors for the TGF-β superfamily.[3] These receptors are involved in the BMP signaling pathway. Inhibition of ALK1/2 by this compound leads to a decrease in the phosphorylation of SMAD1/5/8, which are downstream effectors of this pathway.[2][3]
Caption: this compound inhibits the BMP signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
MUC17 Quantification in Tissues: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when quantifying MUC17 levels in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying MUC17 in tissues?
A1: Quantifying MUC17 is challenging due to several of its intrinsic properties:
-
Large Molecular Weight: The MUC17 protein is very large, with a predicted mass of over 425 kDa without any modifications.[1] This size can make protein extraction, separation by SDS-PAGE, and transfer to membranes for Western blotting inefficient.
-
Extensive Glycosylation: As a mucin, MUC17 is heavily glycosylated.[2][3] These dense sugar chains can mask antibody epitopes, leading to weak or no signal, and cause the protein to run at a much higher apparent molecular weight on a gel.[4]
-
Post-Translational Modifications: MUC17 undergoes proteolytic cleavage within its SEA domain and requires N-glycosylation for proper transport to the cell surface.[5][6] Assays must be designed to account for these different forms of the protein.
-
Antibody Specificity: The repetitive nature of the mucin tandem repeat domain and the heavy glycosylation can make it difficult to generate highly specific monoclonal or polyclonal antibodies. It is crucial to validate antibody specificity for the intended application.
-
Expression Variability: MUC17 expression is primarily localized to the gastrointestinal tract, particularly the duodenum and colon.[1][7] Its expression can be significantly altered in disease states like inflammatory bowel disease and various cancers, requiring careful selection of control tissues.[7]
Q2: In which tissues is MUC17 normally expressed?
A2: MUC17 is predominantly expressed in intestinal tissues. The highest levels are found in the duodenum, with the transverse colon also showing significant expression.[1][7] Lower levels of expression have been detected in the stomach and fetal kidney.[1][7] Within the small intestine, MUC17 is specifically localized to the mature, absorptive cells of the villi epithelium.[1]
Q3: How does glycosylation affect MUC17 detection by antibodies?
A3: Glycosylation can significantly interfere with antibody-based detection methods. The extensive O- and N-linked sugar chains can sterically hinder the binding of antibodies to their target epitopes on the protein backbone.[8] This is a common issue for mucin-domain glycoproteins.[3] Furthermore, aberrant glycosylation patterns in cancer can create or mask epitopes, leading to differential antibody reactivity between normal and cancerous tissues that may not reflect changes in the apomucin protein level.[8] For some applications, it may be necessary to use enzymatic deglycosylation steps in the protocol, though this can also alter protein conformation.
Q4: Is MUC17 secreted or membrane-bound?
A4: MUC17 is classified as a membrane-bound mucin.[1][2] It has a transmembrane domain that anchors it to the apical surface of epithelial cells and a cytoplasmic tail that can participate in signal transduction.[2] While it is primarily membrane-associated, an alternative splice variant that creates a secreted form has been described.[1]
Troubleshooting Guides
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. MUC17 is a large, complex glycoprotein and epitopes may be masked by formalin fixation. | Optimize the heat-induced epitope retrieval (HIER) method. Test different buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) and heating times/temperatures.[9][10] |
| Primary antibody concentration is too low or incubation time is too short. | Increase the primary antibody concentration or extend the incubation period (e.g., overnight at 4°C).[11] Perform an antibody titration to find the optimal concentration. | |
| Glycosylation is masking the epitope. | While challenging for IHC, consider testing antibodies raised against different regions of the protein (e.g., cytoplasmic tail vs. extracellular domain). Some epitopes may be less affected by glycosylation. | |
| Tissue was allowed to dry out during the staining procedure. | Ensure slides remain hydrated throughout all steps of the protocol.[9][11] | |
| High Background Staining | Primary antibody concentration is too high. | Titrate the primary antibody to a lower concentration.[12] |
| Inadequate blocking of non-specific sites. | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody, or a protein-based blocking solution). | |
| Insufficient washing between steps. | Increase the number and duration of washes (e.g., 3 x 5-minute washes with a buffer containing a mild detergent like Tween-20).[9] | |
| Non-Specific Staining | Secondary antibody is binding non-specifically to the tissue. | Run a "secondary antibody only" control (omit the primary antibody). If staining is observed, the secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody.[12] |
| Issues with deparaffinization. | Inadequate removal of paraffin can cause patchy, non-specific staining. Use fresh xylene and alcohols for the deparaffinization steps.[9][11] |
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Band | Poor transfer of high molecular weight MUC17 (>500 kDa apparent MW).[4] | Optimize the transfer conditions for large proteins. Use a lower percentage acrylamide gel for better resolution of large proteins. A wet transfer system is often preferred over semi-dry for large proteins; extend the transfer time and/or use a transfer buffer with lower methanol content. |
| Primary antibody does not recognize the denatured protein. | Check the antibody datasheet to ensure it has been validated for Western blotting.[13] Some antibodies only recognize the protein in its native conformation. | |
| Insufficient protein loaded. | MUC17 may be expressed at low levels in your sample. Increase the amount of total protein loaded per lane (e.g., 30-50 µg). Consider using an enrichment strategy like immunoprecipitation. | |
| Smeary or Diffuse Band | Extensive and heterogeneous glycosylation of MUC17. | This is characteristic of mucins and may be unavoidable. The band often appears as a smear rather than a sharp band due to the variable glycosylation.[4] |
| Protein degradation. | Ensure that protease inhibitors are included in the lysis buffer from the very beginning of the sample preparation process. | |
| Band at Unexpected Size | Post-translational modifications (glycosylation, cleavage). | The apparent molecular weight will be much higher than the predicted ~452 kDa due to heavy glycosylation.[14] Also, be aware of the ~30-50 kDa C-terminal subunit that results from proteolytic cleavage if using an antibody targeting that region.[5] |
| Protein multimers. | Boiling the sample in loading buffer with a reducing agent (like DTT or β-mercaptoethanol) should prevent this, but some aggregates may be resistant.[13] |
Quantitative Data
Table 1: Relative MUC17 Expression in Human Tissues and Cancers
| Tissue/Condition | Relative Expression Level | Method | Reference |
| Normal Tissues | |||
| Duodenum | Highest | RNA Dot Blot, IHC | [1][7] |
| Transverse Colon | High (85% of duodenum) | RNA Dot Blot, IHC | [1][7] |
| Stomach | Low | RNA Dot Blot | [1] |
| Fetal Kidney | Low | RNA Dot Blot | [1] |
| Disease States (Colon) | |||
| Chronic Ulcerative Colitis | Significantly Decreased | IHC | [7] |
| Ischaemic Colitis | Significantly Decreased | IHC | [7] |
| Hyperplastic Polyps | Decreased | IHC | [7] |
| Tubular/Tubulovillous Adenomas | Significantly Decreased | IHC | [7] |
| Colon Adenocarcinoma | Significantly Decreased | IHC | [7] |
| Disease States (Gastric) | |||
| Low-Grade Intraepithelial Neoplasia | Significantly Upregulated | IHC | [15] |
| High-Grade Intraepithelial Neoplasia | Significantly Upregulated | IHC | [15] |
| Early & Advanced Gastric Cancer | Significantly Upregulated | IHC | [15] |
| Disease States (Pancreas) | |||
| Pancreatic Ductal Adenocarcinoma | Increased | IHC | [16] |
Table 2: Serum MUC17 Levels in Gastric Disease Progression
| Patient Group | Mean MUC17 Concentration (ng/mL) ± SD | Method | Reference |
| Healthy Individuals | 1.266 ± 0.3703 | ELISA | [15] |
| Chronic Gastritis (CG) | 1.163 ± 0.3088 | ELISA | [15] |
| Low-Grade Intraepithelial Neoplasia (LGIN) | 1.669 ± 0.3182 | ELISA | [15] |
| High-Grade Intraepithelial Neoplasia (HGIN) | 1.691 ± 0.4257 | ELISA | [15] |
| Early Gastric Cancer (EGC) | 1.841 ± 0.3248 | ELISA | [15] |
| Advanced Gastric Cancer (AGC) | 2.076 ± 0.4668 | ELISA | [15] |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC-P) for MUC17
This is a general protocol and may require optimization for your specific antibody and tissue type.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 times for 5 minutes each.
-
Immerse in 100% Ethanol: 2 times for 3 minutes each.
-
Immerse in 95% Ethanol: 1 time for 3 minutes.
-
Immerse in 70% Ethanol: 1 time for 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0, or 10 mM Tris-EDTA, pH 9.0).
-
Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides in wash buffer (e.g., TBS with 0.05% Tween-20) 3 times for 5 minutes each.
-
-
Peroxidase Block:
-
Incubate sections in 3% Hydrogen Peroxide (H₂O₂) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum or 1% BSA in TBS) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MUC17 antibody in antibody diluent to its optimal concentration.
-
Incubate sections with the primary antibody, typically for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody or a polymer-based HRP-conjugated secondary antibody, following the manufacturer's instructions.
-
Rinse with wash buffer (3 x 5 minutes).
-
If using a biotin-based system, incubate with Streptavidin-HRP. Rinse again.
-
-
Chromogen Development:
-
Incubate sections with a chromogen substrate solution (e.g., DAB) until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water or a bluing reagent.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Western Blotting for MUC17
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix protein lysate with Laemmli sample buffer containing a reducing agent (e.g., 5% β-mercaptoethanol).
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Due to MUC17's large size, use a low-percentage Tris-acetate or Tris-glycine polyacrylamide gel (e.g., 3-8% Tris-acetate or 6% Tris-glycine).
-
Load 30-50 µg of protein per lane. Include a high-range molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Perform a wet transfer to a PVDF membrane.
-
Use a transfer buffer with reduced methanol (e.g., 10%) to improve the transfer of large proteins.
-
Transfer overnight at a low constant voltage (e.g., 30V) at 4°C.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature. (Note: Use BSA if detecting a phosphorylated target).[13]
-
Incubate the membrane with the primary anti-MUC17 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system or X-ray film.
-
Protocol 3: Sample Preparation for Mass Spectrometry (Brief)
Proper sample preparation is critical for successful mass spectrometry analysis of MUC17.[17][18]
-
Protein Extraction: Use lysis buffers free of non-volatile detergents. If detergents are necessary, they must be removed before analysis.[17][19]
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to linearize the protein.[17]
-
In-solution or In-gel Digestion: Digest the protein into smaller peptides using a protease like trypsin.[17] Due to the size of MUC17, a combination of proteases may improve sequence coverage.
-
Peptide Cleanup: Desalt the resulting peptides using C18 solid-phase extraction (e.g., C18 tips) to remove salts and other contaminants that can interfere with ionization.[20]
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
Visualizations
Caption: General experimental workflow for the quantification of MUC17 in tissue samples.
Caption: Troubleshooting flowchart for weak or no MUC17 signal in immunohistochemistry.
Caption: Simplified diagram of MUC17 interactions and signaling in epithelial cells.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. cusabio.com [cusabio.com]
- 3. Measuring the multifaceted roles of mucin-domain glycoproteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human intestinal MUC17 mucin augments intestinal cell restitution and enhances healing of experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-glycosylation is required for the surface localization of MUC17 mucin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression of intestinal MUC17 membrane-bound mucin in inflammatory and neoplastic diseases of the colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MUC17 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. documents.cap.org [documents.cap.org]
- 11. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. origene.com [origene.com]
- 13. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 14. MUC17 Antibody | Affinity Biosciences [affbiotech.com]
- 15. Identification and validation of serum MUC17 as a non‐invasive early warning biomarker for screening of gastric intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 20. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
best practices for storing and handling MU1700
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the selective ALK1 and ALK2 protein kinase inhibitor, MU1700.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] It is widely used in research to investigate ALK1/2-related signaling pathways, which are implicated in various diseases.[2] A corresponding negative control compound, MU1700NC, is also available to help validate experimental results.[1]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used for in vitro and in vivo studies of ALK1 and ALK2 kinase activity. Its high brain penetrance makes it particularly suitable for neurological studies and in vivo disease models in mice.[1][2] It is often used to study the Bone Morphogenetic Protein (BMP) signaling pathway, which is mediated by SMAD1/5/8.[1][2]
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound at -20°C.[1] It should be kept in a cool, well-ventilated area away from direct sunlight, heat, and moisture.[3] The container should be kept tightly sealed until use.[3]
Q4: What is the recommended solvent for this compound?
A4: While specific solvent recommendations can vary based on the experimental requirements, it is important to note that the free base form of this compound has limited solubility.[1] For improved solubility, it is recommended to use this compound in a salt form (e.g., .2HCl).[1] For cellular assays, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions of similar small molecule inhibitors.
Q5: What safety precautions should I take when handling this compound?
A5: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[3] Avoid contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with soap and water.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | Using the free base form of this compound. | Use the salt form of this compound (e.g., .2HCl) for better solubility.[1] Consider gentle warming or sonication to aid dissolution, ensuring the compound's stability is not compromised. |
| Inconsistent Experimental Results | Improper storage leading to degradation. | Ensure this compound is stored at -20°C for long-term storage and protected from light and moisture.[1][3] Prepare fresh working solutions from a stock solution for each experiment. |
| Off-target effects. | Use the corresponding negative control, MU1700NC, to differentiate between ALK1/2-specific effects and off-target or non-specific effects.[1] Titrate the concentration of this compound to use the lowest effective concentration. | |
| Low Cellular Activity | Poor cell permeability or incorrect dosage. | Confirm the recommended concentration for cellular use, which can be up to 1 µM.[4] Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
| Presence of interfering substances. | Ensure all reagents and labware are clean and free of contaminants. Use high-purity solvents for preparing solutions. |
Experimental Protocols
Western Blotting for SMAD1/5/8 Phosphorylation
This protocol is a general guideline for assessing the effect of this compound on the phosphorylation of SMAD1/5/8, a downstream target of ALK1/2 signaling.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS) at an appropriate density and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound or MU1700NC for 1-2 hours.
-
Stimulate the cells with a suitable ligand, such as a BMP, to induce SMAD1/5/8 phosphorylation for the time indicated by preliminary experiments (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1/5/8 and a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C26H22N4O |
| Molecular Weight | 406.49 g/mol |
| ClogP | 4.39 |
| Topological Polar Surface Area (PSA) | 54.19 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
| Data sourced from the Structural Genomics Consortium[1] |
In Vitro Potency of this compound
| Target Kinase | IC50 (nM) |
| ALK1 (ACVRL1) | 13 |
| ALK2 (ACVR1) | Not explicitly stated in provided search results, but potent inhibition is noted. |
| ALK6 (BMPR1B) | 41 |
| Data sourced from the Chemical Probes Portal and Structural Genomics Consortium[1][4] |
Visualizations
Caption: Western Blotting workflow to assess this compound activity.
Caption: this compound inhibits the BMP-SMAD signaling pathway.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Mitigating Compensatory Signaling with MU1700
Welcome to the technical support center for MU1700. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating compensatory signaling pathways that may arise during experimentation with this compound, a potent and selective inhibitor of ALK1 and ALK2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and potent inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2, with IC50 values of 13 nM and 6 nM, respectively.[1] Its primary mechanism of action is the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway. This inhibition prevents the phosphorylation of the downstream effector proteins SMAD1, SMAD5, and SMAD8, which are crucial for the transcription of BMP target genes.[2]
Q2: What are the likely compensatory signaling pathways that may be activated when using this compound?
While direct studies on compensatory signaling for this compound are emerging, data from other ALK inhibitors and studies on BMP pathway crosstalk suggest that inhibition of the ALK1/2-SMAD1/5/8 axis can lead to the activation of alternative pro-survival pathways. The two most probable compensatory pathways are:
-
MAPK/ERK Pathway: Inhibition of the BMP pathway can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade.[3][4] This is a common resistance mechanism observed with various targeted therapies.
-
PI3K/AKT/mTOR Pathway: There is significant crosstalk between the BMP signaling pathway and the PI3K/AKT/mTOR pathway.[5][6] Inhibition of ALK1/2 may lead to the activation of AKT and mTOR signaling, promoting cell survival and proliferation.
Q3: How can I experimentally detect the activation of these compensatory pathways?
The most common method to detect the activation of the MAPK/ERK and PI3K/AKT/mTOR pathways is through Western blotting for key phosphorylated proteins. An increase in the phosphorylation of the following proteins upon this compound treatment would indicate the activation of the respective compensatory pathway:
-
MAPK/ERK Pathway: Phospho-ERK1/2 (p-ERK1/2)
-
PI3K/AKT/mTOR Pathway: Phospho-AKT (p-AKT) at Ser473 or Thr308, and phosphorylated downstream effectors of mTORC1 like phospho-S6 Ribosomal Protein (p-S6) or phospho-4E-BP1 (p-4E-BP1).
Q4: What strategies can be employed to mitigate these compensatory signaling pathways?
A common and effective strategy is the use of combination therapy. By co-administering this compound with an inhibitor of the identified compensatory pathway, it is possible to achieve a more potent and durable anti-cancer effect.
-
For MAPK/ERK activation: A MEK inhibitor (e.g., Trametinib, Selumetinib) can be used in combination with this compound.
-
For PI3K/AKT/mTOR activation: A PI3K inhibitor (e.g., GDC0941), an mTOR inhibitor (e.g., Temsirolimus, Everolimus), or a dual PI3K/mTOR inhibitor (e.g., BEZ235) can be combined with this compound.[7][8][9]
Troubleshooting Guides
Problem 1: No significant decrease in p-SMAD1/5/8 levels after this compound treatment.
This suggests that the inhibition of the primary target pathway is not being effectively detected.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response (e.g., 10 nM - 5 µM) and time-course (e.g., 1, 6, 24 hours) experiment to determine the optimal conditions for your specific cell line. |
| Poor Antibody Performance | Ensure your primary antibody for p-SMAD1/5/8 is validated for Western blotting and used at the recommended dilution. Consider using a positive control (e.g., cells treated with BMP4 or BMP9) to confirm antibody activity. |
| Issues with Western Blot Protocol | Verify all steps of your Western blot protocol, including protein extraction (use of phosphatase inhibitors is critical), gel electrophoresis, transfer, and antibody incubation conditions. Refer to the detailed experimental protocols below. |
| Cell Line Insensitivity | While this compound is a potent inhibitor, some cell lines may exhibit intrinsic resistance. Confirm the expression of ALK1 and ALK2 in your cell line. |
Problem 2: Increased cell survival or proliferation despite effective p-SMAD1/5/8 inhibition.
This is a strong indication of the activation of compensatory signaling pathways.
| Possible Cause | Suggested Solution |
| Activation of MAPK/ERK Pathway | Perform a Western blot to analyze the levels of p-ERK1/2. If an increase is observed, consider a co-treatment with a MEK inhibitor. |
| Activation of PI3K/AKT/mTOR Pathway | Perform a Western blot to analyze the levels of p-AKT and p-S6. If an increase is observed, consider a co-treatment with a PI3K or mTOR inhibitor. |
| Activation of Other Unidentified Pathways | If both MAPK/ERK and PI3K/AKT pathways are not activated, consider a broader phosphoproteomics screen to identify other potential compensatory mechanisms. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and potential combination therapy agents.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| ALK1 | 13 |
| ALK2 | 6 |
| Data from MedchemExpress[1] |
Table 2: Example Inhibitors for Mitigating Compensatory Pathways
| Inhibitor | Target | Typical Concentration Range (in vitro) |
| Trametinib | MEK1/2 | 10 - 100 nM |
| Selumetinib | MEK1/2 | 100 nM - 1 µM |
| GDC0941 | PI3K | 100 nM - 1 µM |
| Temsirolimus | mTOR | 10 - 100 nM |
| BEZ235 | PI3K/mTOR | 50 - 500 nM |
Note: Optimal concentrations should be determined empirically for each cell line and experimental setup.
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated SMAD1/5/8
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-SMAD1/5/8 (e.g., Cell Signaling Technology #13820) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Develop the blot using an ECL substrate and visualize using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total SMAD1/5/8 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Western Blot for p-ERK1/2 and p-AKT
This protocol is similar to Protocol 1, with the following modifications in the antibody incubation step:
-
Primary Antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370)
-
Phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060)
-
-
Stripping and Re-probing:
-
After detecting the phosphorylated protein, strip the membrane and re-probe for total ERK1/2 and total AKT, respectively, to normalize the signal.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Primary signaling pathway inhibited by this compound.
References
- 1. BMP4 increases canonical transient receptor potential protein expression by activating p38 MAPK and ERK1/2 signaling pathways in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between the bone morphogenetic proteins and Ras/MAP-kinase signalling pathways in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snconnect.survivornet.com [snconnect.survivornet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic activity of ALK and mTOR inhibitors for the treatment of NPM-ALK positive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Kinase Inhibitor Selectivity: MU1700 vs. LDN-193189
This guide provides a detailed comparison of two small molecule inhibitors, MU1700 and LDN-193189, which both target Activin receptor-like kinases (ALKs). These receptors are critical components of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways. While both inhibitors are used to probe these pathways, they exhibit distinct selectivity profiles. This analysis, supported by biochemical and cellular data, is intended to help researchers select the most appropriate tool compound for their specific experimental needs.
Introduction to the Compounds
LDN-193189 is a widely used small molecule derived from dorsomorphin. It functions as a potent inhibitor of BMP type I receptors, primarily ALK2 and ALK3.[1][2][3][4] While it has been instrumental in studying BMP signaling, kinome-wide screening has revealed that LDN-193189 has a promiscuous profile, meaning it interacts with multiple kinases, which can complicate the interpretation of experimental results.[5][6] It is often considered a pan-BMP type I receptor inhibitor.[7]
This compound is a more recently developed chemical probe designed for high selectivity towards ALK1 and ALK2.[8][9] Extensive kinome-wide profiling demonstrates that this compound has a significantly improved selectivity profile compared to LDN-193189, with minimal off-target activity.[5][6] This makes it a more precise tool for investigating the specific roles of ALK1 and ALK2 in cellular processes.
Quantitative Selectivity Data
The following tables summarize the inhibitory activity (IC50) of this compound and LDN-193189 against a panel of kinases. Lower IC50 values indicate higher potency.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
This table presents the half-maximal inhibitory concentrations (IC50) determined through in vitro kinase assays.
| Target Kinase | This compound IC50 (nM) | LDN-193189 IC50 (nM) | Key Pathway |
| ALK1 (ACVRL1) | 13[8][9] | 0.8[10][11] | BMP |
| ALK2 (ACVR1) | 6[8][9] | 0.8[10][11] | BMP |
| ALK3 (BMPR1A) | 425[8][9] | 5.3[10][11] | BMP |
| ALK6 (BMPR1B) | 41[8][9] | 16.7[10][11] | BMP |
| ALK4 (ACVR1B) | Inactive (>10,000)[8] | ≥ 500[1][11] | TGF-β/Activin |
| ALK5 (TGFBR1) | Inactive (>10,000)[8] | ≥ 500[1][11] | TGF-β/Activin |
| ALK7 (ACVR1C) | Not Reported | ≥ 500[1][11] | TGF-β/Activin |
| DDR1 | 501[8][9] | Not Reported | Off-Target |
| FLT3 | 751[8][9] | Not Reported | Off-Target |
| KHS (MAP4K5) | 539[8][9] | Not Reported | Off-Target |
Data compiled from multiple sources. "Inactive" indicates an IC50 value typically greater than 10,000 nM.
Table 2: Cellular Target Engagement (NanoBRET, IC50/EC50, nM)
This table shows the potency of the inhibitors inside intact HEK293 cells, as measured by the NanoBRET target engagement assay. This assay reflects not only binding affinity but also cell permeability.
| Target Kinase | This compound IC50 (nM) | LDN-193189 IC50 (nM) |
| ALK1 | 225[12] | Not Reported |
| ALK2 | 27[12] | 16.4[13] |
| ALK3 | 497[12] | Not Reported |
| ALK4 | > 10,000[12] | Not Reported |
| ALK5 | > 10,000[12] | Not Reported |
| ALK6 | 997[12] | Not Reported |
Signaling Pathway Context
This compound and LDN-193189 inhibit Type I receptors in the BMP/TGF-β signaling cascades. These pathways are initiated when a ligand binds to a Type II receptor, which then recruits and phosphorylates a Type I receptor (an ALK). The activated ALK phosphorylates downstream SMAD proteins. The BMP branch (via ALK1/2/3/6) primarily signals through SMAD1/5/8, while the TGF-β/Activin branch (via ALK4/5/7) signals through SMAD2/3.[8][9] this compound's high selectivity for ALK1/2 allows for precise inhibition of the BMP-SMAD1/5/8 pathway, whereas LDN-193189's broader activity inhibits ALK1/2/3/6 more generally.[5][8]
Caption: BMP and TGF-β/Activin signaling pathways showing points of inhibition.
Experimental Protocols
The data presented in this guide were generated using standardized biochemical and cellular assays.
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a protein or peptide substrate by the target kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified.
-
General Workflow:
-
The purified kinase enzyme is pre-incubated with serially diluted concentrations of the inhibitor compound (e.g., this compound or LDN-193189) in a buffer solution.
-
The kinase reaction is initiated by adding a mixture of a generic substrate (e.g., casein or a specific peptide) and ATP. For selectivity profiling, the ATP concentration is often set near the Michaelis constant (Km) for each kinase to ensure that the resulting IC50 value reflects the inhibitor's intrinsic affinity.[14][15]
-
The reaction is allowed to proceed for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).[16][17]
-
The reaction is terminated.
-
The signal is measured. This can be done via:
-
Radiometric Assay (e.g., ³³PanQinase™): Uses ³³P-labeled ATP. The amount of radioactivity incorporated into the substrate is measured.[9]
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced by converting it back to ATP, which is then used in a luciferase-luciferin reaction to generate light.[16][18]
-
-
The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a dose-response curve.
-
Caption: Workflow for a typical biochemical kinase inhibitor assay.
NanoBRET™ Target Engagement Cellular Assay
This assay measures the binding of an inhibitor to its target kinase within the complex environment of a living cell.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is fused to a NanoLuc® luciferase enzyme (the energy donor). A fluorescent tracer molecule (the energy acceptor) that binds to the ATP-binding pocket of the kinase is added to the cells. When the tracer is bound to the kinase, the energy from the luciferase excites the tracer, resulting in a BRET signal.[19] An inhibitor compound competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[13]
-
General Workflow:
-
Host cells (e.g., HEK293) are transiently transfected with a plasmid encoding the NanoLuc-kinase fusion protein.[13]
-
The transfected cells are seeded into microplates and incubated to allow for protein expression.
-
Cells are treated with the NanoBRET tracer and varying concentrations of the test inhibitor.
-
After an incubation period (e.g., 1-2 hours) to allow binding to reach equilibrium, the NanoLuc substrate is added to generate luminescence.[13][19]
-
The luminescence signals from both the donor (NanoLuc) and the acceptor (tracer) are measured at different wavelengths.
-
The BRET ratio is calculated and plotted against the inhibitor concentration to determine the cellular IC50 value.
-
Caption: Workflow for the NanoBRET cellular target engagement assay.
Summary and Conclusion
The experimental data clearly demonstrate that this compound offers a significant improvement in selectivity over LDN-193189.
-
Potency: Both compounds are highly potent inhibitors of ALK2 in biochemical and cellular assays. LDN-193189 shows slightly higher biochemical potency against ALK1, ALK2, ALK3, and ALK6.
-
Selectivity within the ALK Family: this compound is highly selective for ALK1 and ALK2 over other ALK family members, particularly ALK3, ALK4, and ALK5.[8] In contrast, LDN-193189 potently inhibits ALK1, ALK2, ALK3, and ALK6, making it a broader BMP receptor inhibitor.[10][11]
-
Kinome-Wide Selectivity: Kinome-wide screens at 1 µM concentration show that this compound has a very clean profile, with significant inhibition restricted to ALK1/2/6.[5][8][12] LDN-193189, under similar conditions, exhibits a more promiscuous profile, inhibiting a larger number of off-target kinases.[5][6]
For researchers aiming to specifically dissect the roles of ALK1 and ALK2 , This compound is the superior tool compound due to its exceptional selectivity. For studies where broad inhibition of the canonical BMP signaling pathway is desired, LDN-193189 remains a relevant, albeit less specific, tool. The choice between these inhibitors should be guided by the specific biological question and the need to minimize confounding effects from off-target inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. eubopen.org [eubopen.org]
- 10. selleckchem.com [selleckchem.com]
- 11. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com.cn [promega.com.cn]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. ALK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
Validation of MU1700's ALK1/2 Inhibition with its Negative Control MU1700NC
A Comparative Guide for Researchers
This guide provides an objective comparison of the selective ALK1/2 inhibitor, MU1700, and its structurally similar but inactive control, MU1700NC. The presented data validates the targeted inhibition of the ALK1/2 signaling pathway by this compound, highlighting the utility of MU1700NC in confirming on-target effects in cellular assays. This information is intended for researchers, scientists, and drug development professionals working on BMP/TGF-β signaling pathways.
Data Presentation: Quantitative Comparison of this compound and MU1700NC
The following tables summarize the inhibitory activity of this compound and the lack thereof for MU1700NC, providing a clear quantitative comparison of their performance in various assays.
Table 1: In Vitro Biochemical Assay Data
| Compound | Target Kinase | IC50 (nM) |
| This compound | ALK1/ACVRL1 | 13 |
| ALK2/ACVR1 | 6 | |
| ALK3/BMPR1A | 425 | |
| ALK6/BMPR1B | 41 | |
| DDR1 | 501 | |
| FLT3 | 751 | |
| KHS/MAP4K5 | 539 | |
| MU1700NC | ALK1/ACVRL1 | Inactive |
| ALK2/ACVR1 | Inactive |
Data sourced from radiometric assays.[1][2]
Table 2: Cellular Target Engagement Data (NanoBRET Assay)
| Compound | Target Kinase | Cellular IC50 (nM) |
| This compound | ALK1 | 27 |
| ALK2 | 225 | |
| ALK3 | 497 | |
| ALK4 | >10,000 | |
| ALK5 | >10,000 | |
| ALK6 | 997 | |
| MU1700NC | ALK1 | Inactive |
| ALK2 | Inactive |
This assay demonstrates the ability of the compounds to penetrate the cell membrane and bind to the target kinase in a cellular environment.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup : The kinase (e.g., ALK1, ALK2), a substrate peptide, and ATP (with a radioactive isotope, e.g., ³³P-ATP) are combined in a reaction buffer.
-
Compound Addition : Serial dilutions of the test compounds (this compound and MU1700NC) are added to the reaction mixture.
-
Incubation : The reaction is incubated at a controlled temperature to allow for the kinase to phosphorylate the substrate.
-
Termination and Detection : The reaction is stopped, and the amount of radioactive phosphate transferred to the substrate is measured.
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value (the concentration at which 50% of the kinase activity is inhibited) is determined by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target protein within intact cells.
-
Cell Preparation : Cells (e.g., HEK293T) are engineered to co-express the target kinase (e.g., ALK1 or ALK2) fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's ATP pocket.
-
Compound Treatment : The cells are treated with varying concentrations of the test compounds (this compound and MU1700NC).
-
BRET Measurement : The NanoBRET™ substrate is added, leading to light emission by the luciferase. If the fluorescent tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in the emission of a longer wavelength of light. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis : The BRET ratio is calculated, and the data is used to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.
Western Blot Analysis of SMAD Phosphorylation
This assay assesses the functional downstream effect of ALK1/2 inhibition in a cellular context.
-
Cell Culture and Treatment : Cells (e.g., HEK293T) are cultured and then pre-treated with the test compounds (this compound, MU1700NC) or a vehicle control.
-
Ligand Stimulation : The cells are then stimulated with a specific ligand (e.g., BMP9) to activate the ALK1/2 signaling pathway.
-
Cell Lysis : After stimulation, the cells are lysed to extract the total protein content.
-
Protein Quantification : The concentration of the protein in each lysate is determined.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated forms of SMAD1/5/8 and total SMAD1/5/8 (as a loading control).
-
Detection : The membrane is then incubated with secondary antibodies conjugated to an enzyme that allows for chemiluminescent or fluorescent detection.
-
Analysis : The intensity of the bands corresponding to phosphorylated SMADs is quantified and normalized to the total SMAD levels to determine the effect of the compounds on ligand-induced SMAD phosphorylation.[1][3]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: ALK1/2 Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for Assessing SMAD Phosphorylation.
Caption: Principle of the NanoBRET Cellular Target Engagement Assay.
References
A Comparative Analysis of MU1700 and Other Small Molecule BMP Inhibitors for Researchers
This guide provides a detailed comparative analysis of MU1700, a potent and selective ALK1/2 inhibitor, against other widely used small molecule inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor potency, selectivity, and the experimental methodologies used for their evaluation.
Introduction to BMP Signaling
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial cellular communication system that plays a fundamental role in embryonic development, tissue homeostasis, and cellular differentiation.[5][6] BMPs, a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily, initiate signaling by binding to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[7][8] This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates intracellular signaling molecules known as SMADs (specifically SMAD1, SMAD5, and SMAD8).[8][9] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[8][9] Dysregulation of the BMP signaling pathway is implicated in a variety of diseases, making its components attractive targets for therapeutic intervention.[10][11]
Comparative Analysis of BMP Inhibitors
Small molecule inhibitors targeting the kinase activity of BMP Type I receptors (ALKs) are invaluable tools for studying BMP signaling and for developing potential therapeutics. This section compares this compound with other prominent BMP inhibitors: Dorsomorphin, LDN-193189, K02288, and ML347.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other key BMP inhibitors against various Activin receptor-like kinases (ALKs). Lower IC50 values indicate greater potency.
| Inhibitor | ALK1 (ACVRL1) IC50 (nM) | ALK2 (ACVR1) IC50 (nM) | ALK3 (BMPR1A) IC50 (nM) | ALK6 (BMPR1B) IC50 (nM) | Other Notable Selectivity |
| This compound | 13[1][2] | 6[1][2] | 425[2] | 41[2] | Orally active, high brain permeability.[1][4] |
| Dorsomorphin | ~1000[12] | ~200[12] | ~500[12] | ~5000[12] | Also inhibits AMPK (Ki = 109 nM).[13] |
| LDN-193189 | 0.8[14][15] | 0.8 - 5[14][15][16][17] | 5.3 - 30[14][15][16][17] | 16.7[14][15] | Over 200-fold selectivity for BMP over TGF-β signaling. |
| K02288 | 1.8[18][19][20] | 1.1[21][18][19][20][22] | 34.4[18] | 6.4[21][18][19][20] | Weaker inhibition on ALK4 (302 nM) and ALK5 (321 nM).[18][22] |
| ML347 | 46[23][24] | 32[23][25][24] | >10,000[25] | >9,800[25] | >300-fold selective for ALK2 over ALK3.[24] |
Signaling Pathway and Inhibition Mechanism
BMP inhibitors like this compound act by competitively binding to the ATP-binding pocket of the Type I BMP receptor kinases (ALKs), preventing their activation and subsequent downstream signaling. The following diagram illustrates the canonical BMP signaling pathway and the point of action for these small molecule inhibitors.
Experimental Protocols
The characterization and comparison of BMP inhibitors rely on a variety of in vitro and cell-based assays.[10][11] Below are detailed methodologies for key experiments.
Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of an inhibitor against a specific kinase (e.g., ALK2).
-
Principle: Purified recombinant kinase is incubated with a substrate (e.g., a generic peptide or SMAD protein) and ATP (often radiolabeled [³³P]γ-ATP). The inhibitor is added at various concentrations. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.
-
General Protocol:
-
Kinase reactions are set up in a buffer solution containing the purified ALK enzyme.
-
The inhibitor is serially diluted and added to the reaction wells. A control with no inhibitor (vehicle, e.g., DMSO) is included.
-
The reaction is initiated by adding ATP (e.g., 10 µM [³³P]γ-ATP) and the kinase substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 30-60 minutes).
-
The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a filter membrane).
-
The amount of incorporated radiolabel is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[26]
-
Cell-Based SMAD1/5/8 Phosphorylation Assay (e.g., In-Cell Western)
This assay measures the inhibition of BMP-induced SMAD phosphorylation within a cellular context.
-
Objective: To assess the cellular potency of an inhibitor in blocking the BMP signaling cascade.
-
Principle: Cells responsive to BMPs (e.g., C2C12 myoblasts) are treated with the inhibitor before stimulation with a BMP ligand (e.g., BMP4 or BMP7). The level of phosphorylated SMAD1/5/8 (pSMAD1/5/8) is then quantified using antibodies.
-
General Protocol:
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are pre-incubated with various concentrations of the inhibitor for a specified time (e.g., 30-60 minutes).
-
Cells are then stimulated with a BMP ligand (e.g., 10 ng/mL BMP4) for a short period (e.g., 30 minutes at 37°C).
-
The stimulation is stopped, and the cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody specific for pSMAD1/5/8 and a normalization antibody (e.g., against a housekeeping protein like GAPDH).
-
Fluorescently labeled secondary antibodies are added to detect the primary antibodies.
-
The fluorescence intensity is read using an imaging system. The pSMAD1/5/8 signal is normalized to the control protein signal.
-
IC50 values are determined by plotting the normalized pSMAD1/5/8 levels against the inhibitor concentration.[4][10]
-
Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay
This is a functional assay that measures a downstream biological effect of BMP signaling, namely osteogenic differentiation.
-
Objective: To evaluate the inhibitor's ability to block a BMP-mediated cellular differentiation process.
-
Principle: BMPs induce the differentiation of certain cell types (like C2C12 or MC3T3-E1) into osteoblasts, which is characterized by an increase in the activity of the enzyme alkaline phosphatase (ALP).
-
General Protocol:
-
Cells are seeded in multi-well plates.
-
The following day, the medium is replaced with a differentiation medium containing a BMP ligand (e.g., BMP2) and varying concentrations of the inhibitor.
-
Cells are cultured for several days (e.g., 3-5 days), with medium changes as required.
-
After the incubation period, cells are lysed.
-
The ALP activity in the cell lysate is measured using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
The total protein content or cell number is measured in parallel wells to normalize the ALP activity.
-
The inhibition of BMP-induced ALP activity is calculated relative to the BMP-treated control without inhibitor.[10][15]
-
NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to its target kinase in live cells.
-
Objective: To confirm target engagement and determine the cellular potency (EC50) of the inhibitor.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target kinase (e.g., ALK2) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells. When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.
-
General Protocol:
-
Cells (e.g., HEK293T) are transfected with a plasmid encoding the NanoLuc®-ALK fusion protein.
-
Transfected cells are seeded and incubated with the NanoBRET™ tracer.
-
The test compound (inhibitor) is added at various concentrations.
-
The NanoLuc® substrate is added to generate the luminescent signal.
-
Both the donor (luciferase) and acceptor (tracer) emission signals are measured.
-
The BRET ratio is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
EC50 values are determined from the dose-response curve of BRET signal versus inhibitor concentration.[2][4]
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a novel BMP inhibitor, progressing from initial screening to cellular and functional validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. This compound|CAS 1360905-04-9|DC Chemicals [dcchemicals.com]
- 4. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. thesiliconreview.com [thesiliconreview.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMP Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic Strategies for Assaying BMP Signaling Function | Springer Nature Experiments [experiments.springernature.com]
- 12. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. stemcell.com [stemcell.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. glpbio.com [glpbio.com]
- 18. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 19. abmole.com [abmole.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. glpbio.com [glpbio.com]
- 23. ML347 | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 24. selleckchem.com [selleckchem.com]
- 25. caymanchem.com [caymanchem.com]
- 26. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of MU1700 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of MU1700, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, with the phenotypic outcomes observed in genetic models of ALK1 and ALK2 loss-of-function. By cross-validating the results from chemical probe-based inhibition with genetic approaches, researchers can gain a higher degree of confidence in the on-target effects of this compound and its utility in dissecting the roles of ALK1 and ALK2 in various biological processes.
Introduction to this compound and Genetic Models
This compound is a small molecule chemical probe that exhibits high potency and selectivity for the serine/threonine kinases ALK1 (also known as ACVRL1) and ALK2 (also known as ACVR1). These receptors are key components of the Bone Morphogenetic Protein (BMP) signaling pathway, a subset of the larger Transforming Growth Factor-β (TGF-β) superfamily. Dysregulation of ALK1 and ALK2 signaling is implicated in a variety of diseases, including cancer, vascular disorders, and rare genetic diseases like Fibrodysplasia Ossificans Progressiva (FOP).
Genetic models, such as knockout (KO) mice, conditional KO mice, and in vitro knockdown systems (e.g., siRNA, shRNA), provide a complementary approach to understanding gene function. By ablating or reducing the expression of the genes encoding ALK1 and ALK2, researchers can study the resulting phenotypes and compare them to the effects of pharmacological inhibition with this compound. This comparison is essential for validating that the observed effects of this compound are indeed due to the inhibition of its intended targets.
Comparative Data: this compound vs. Genetic Models
The following tables summarize the key quantitative data from studies utilizing this compound and from analyses of ALK1 and ALK2 genetic models.
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| ALK1 | Radiometric Kinase Assay | 13 nM | - | [1] |
| NanoBRET Target Engagement | 27 nM | HEK293T | [1] | |
| ALK2 | Radiometric Kinase Assay | 6 nM | - | [1] |
| NanoBRET Target Engagement | 225 nM | HEK293T | [1] | |
| SMAD1/5/8 Phosphorylation | Western Blot (cellular assay) | Not reported | HEK293T | [1] |
Table 2: Kinase Selectivity of this compound
| Kinase | Assay Type | IC50 | Notes | Reference |
| ALK3 (BMPR1A) | Biochemical Assay | 425 nM | ~33-fold selective over ALK1 | [1] |
| ALK6 (BMPR1B) | Biochemical Assay | 41 nM | ~3-fold selective over ALK1 | [1] |
| DDR1 | Biochemical Assay | 501 nM | High selectivity | [1] |
| FLT3 | Biochemical Assay | 751 nM | High selectivity | [1] |
| KHS/MAP4K5 | Biochemical Assay | 539 nM | High selectivity | [1] |
| Other Kinases (panel of 369) | Kinome-wide screen (1 µM) | >1 µM | No significant off-targets | [1] |
Table 3: Phenotypes of ALK1 and ALK2 Genetic Models
| Genetic Model | Key Phenotype | Biological Process Affected | Reference |
| ALK1 Knockout (Mouse) | Embryonic lethality | Vascular development, angiogenesis | [2] |
| Arteriovenous malformations, deficient smooth muscle cell recruitment | Vasculature integrity | [2] | |
| Conditional ALK1 Knockout (Adult Mouse) | Arteriovenous malformations | Angiogenesis, vascular homeostasis | [3] |
| ALK2 Knockout (Mouse) | Early embryonic lethality | Mesoderm formation, gastrulation | [4][5] |
| Conditional ALK2 Knockout (Mouse) | Skeletal malformations (especially great toe) | Skeletal development, chondrogenesis | [6][7] |
| ACVR1 (ALK2) Knockdown (shRNA) | Reduced cell viability, apoptosis induction (in DIPG cells) | Tumor cell proliferation and survival | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. ahajournals.org [ahajournals.org]
- 4. BMP signaling mediated by ALK2 in the visceral endoderm is necessary for the generation of primordial germ cells in the mouse embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMP Type I Receptor ALK2 Is Essential for Proper Patterning at Late Gastrulation During Mouse Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limb specific Acvr1‐knockout during embryogenesis in mice exhibits great toe malformation as seen in Fibrodysplasia Ossificans Progressiva (FOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MU1700 and Dorsomorphin Analogues for BMP/TGF-β Signaling Research
For researchers, scientists, and drug development professionals, the specific and selective modulation of cellular signaling pathways is paramount. This guide provides a comprehensive, data-driven comparison of MU1700 and various dorsomorphin analogues, two classes of small molecule inhibitors targeting the bone morphogenetic protein (BMP) and transforming growth factor-beta (TGF-β) signaling pathways.
This document outlines their respective potencies, kinase selectivities, and mechanisms of action, supported by quantitative data and detailed experimental protocols. The goal is to equip researchers with the necessary information to make informed decisions when selecting the most appropriate chemical probe for their in vitro and in vivo studies.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2, demonstrating a superior kinome-wide selectivity profile compared to the more promiscuous dorsomorphin and its analogues.[1] While dorsomorphin was a pioneering tool compound for studying BMP signaling, its off-target effects, notably on AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), can confound experimental results.[2][3] Newer dorsomorphin analogues, such as DMH1, offer improved selectivity for BMP receptors over VEGFR, but this compound represents a significant advancement in providing a cleaner pharmacological tool for dissecting ALK1/2-mediated signaling.[1][3]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency and selectivity of this compound against dorsomorphin and its key analogues.
Table 1: In Vitro Potency (IC50) of this compound and Dorsomorphin Analogues against Target Kinases
| Compound | ALK1 (ACVRL1) IC50 (nM) | ALK2 (ACVR1) IC50 (nM) | ALK3 (BMPR1A) IC50 (nM) | ALK6 (BMPR1B) IC50 (nM) | AMPK IC50 (nM) | KDR (VEGFR2) IC50 (nM) |
| This compound | 13[4][5][6] | 6[4][5][6] | 425[4] | 41[4][6] | Not a primary target | Not a primary target |
| Dorsomorphin | - | 148.1[3] | Selectively inhibits[2][7] | Selectively inhibits[2][7] | 234.6[3] | 25.1[3] |
| LDN-193189 | - | 40.7[3] | - | - | 1122.0[3] | 214.7[3] |
| DMH1 | - | 107.9[3] | - | - | No inhibition[3] | No inhibition[3] |
| DMH2 | - | 42.8[3] | - | - | 3527.0[3] | 2418.0[3] |
| DMH3 | - | 26.7[3] | - | - | 1940.0[3] | 2062.0[3] |
| DMH4 | - | 3558.0[3] | - | - | 8038.0[3] | 161.0[3] |
Table 2: Kinome-Wide Selectivity Profile
| Compound | Primary Targets | Notable Off-Targets (at 1 µM) | Reference |
| This compound | ALK1, ALK2 | ALK6 (weaker inhibition)[1][8] | [1] |
| Dorsomorphin | ALK2, ALK3, ALK6, AMPK | KDR (VEGFR2) and numerous other kinases[1][2][3] | [1][3] |
| LDN-193189 | ALK2, ALK3 | ALK5, KDR (VEGFR2), promiscuous profile[1][3] | [1] |
| DMH1 | ALK2 | Highly selective for BMP type-I receptors over tested kinases[3] | [3] |
Mechanism of Action and Signaling Pathways
Both this compound and dorsomorphin analogues act as ATP-competitive inhibitors of the kinase domain of their target receptors.[9] These receptors are crucial components of the BMP/TGF-β signaling pathway. Upon ligand binding, type II receptors phosphorylate and activate type I receptors (ALKs), which in turn phosphorylate downstream SMAD proteins (SMAD1/5/8 for the BMP pathway and SMAD2/3 for the TGF-β pathway).[4][10] These activated SMADs then form complexes with SMAD4 and translocate to the nucleus to regulate gene expression.[10]
This compound specifically blocks the phosphorylation of SMAD1/5/8 by selectively inhibiting ALK1 and ALK2, with minimal impact on the TGF-β branch (SMAD2/3 phosphorylation).[1][8] Dorsomorphin and its less selective analogues can inhibit this pathway but may also affect other signaling cascades due to their broader kinase inhibition profile.[2][3]
BMP/TGF-β Signaling Pathway
Caption: Simplified BMP/TGF-β signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and data interpretation.
In Vitro Kinase Assay (Radiometric)
This assay quantifies the enzymatic activity of a kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Compound Preparation: Serially dilute the test compounds (this compound, dorsomorphin analogues) in DMSO and then into the kinase reaction buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the purified kinase (e.g., recombinant ALK1, ALK2) and the specific substrate (e.g., a peptide substrate).
-
Add the diluted test compounds or vehicle control (DMSO).
-
Initiate the reaction by adding the ATP mixture containing unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[11][12]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., U2OS cells) to a suitable confluency.
-
Treat the cells with the test compound (e.g., this compound) or vehicle control (DMSO) at various concentrations and incubate for a specific time (e.g., 1-2 hours) at 37°C.[11]
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[13]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.[14]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[14]
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of the target protein (e.g., ALK2) in the soluble fraction by Western blot or other protein detection methods like ELISA or mass spectrometry.[15]
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Experimental Workflow for Target Engagement using CETSA
Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot for SMAD Phosphorylation
This immunoassay is used to detect the phosphorylation status of SMAD proteins, a direct downstream indicator of ALK receptor activity.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myoblasts) and grow to 70-80% confluency.
-
Starve the cells in a low-serum medium for several hours.
-
Pre-treat the cells with various concentrations of the inhibitor (this compound or dorsomorphin analogue) or vehicle for 1 hour.
-
Stimulate the cells with a BMP ligand (e.g., BMP2 or BMP4) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total SMAD1 or a housekeeping protein like GAPDH.
-
Quantify the band intensities to determine the relative levels of SMAD phosphorylation.
-
Conclusion
The choice between this compound and dorsomorphin analogues depends critically on the experimental goals. For studies requiring highly specific inhibition of ALK1 and ALK2 to investigate the BMP signaling pathway with minimal confounding variables, this compound is the superior chemical probe due to its exceptional selectivity.[1] It also possesses favorable in vivo properties, including high brain penetrance.[1][8]
Dorsomorphin and its earlier analogues, while historically important, should be used with caution, and their off-target effects on AMPK and other kinases must be considered when interpreting results.[3] The more selective dorsomorphin analogue, DMH1, provides a better alternative to the parent compound for targeting BMP signaling, though it does not match the potency and selectivity profile of this compound.[3] Researchers should carefully consider the data presented in this guide to select the most appropriate inhibitor for their specific research questions in the complex field of BMP/TGF-β signaling.
References
- 1. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. focusbiomolecules.com [focusbiomolecules.com]
- 7. stemcell.com [stemcell.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TGF-β signaling inhibits canonical BMP signaling pathway during palate development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MU1700 Against Other Kinases: A Comparative Guide
For researchers and professionals in drug development, the specificity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. This guide provides an objective comparison of the kinase inhibitor MU1700 against other kinases, supported by experimental data, to elucidate its selectivity profile.
This compound is a potent and selective chemical probe for the Activin receptor-like kinases 1 and 2 (ALK1 and ALK2), which are serine/threonine kinases belonging to the transforming growth factor-β (TGF-β) type I receptor family.[1][2] These kinases are key regulators of various cellular processes, and their dysregulation has been implicated in several diseases.[1][3]
Kinase Specificity Profile of this compound
The selectivity of this compound has been comprehensively evaluated through kinome-wide screening. In a panel of 369 human protein kinases, this compound demonstrated a remarkably high degree of selectivity for ALK1 and ALK2.[1][3] When screened at a concentration of 1 µM, this compound was found to potently inhibit only ALK1, ALK2, and to a lesser extent, ALK6, with no other significant off-targets identified when a threshold of 25% residual enzyme activity is applied.[1][4]
In contrast, the widely used ALK2 inhibitor, LDN-193189, exhibited a much more promiscuous profile in the same kinome-wide screen, inhibiting numerous other kinases.[3] This highlights the superior selectivity of this compound, making it a more precise tool for studying the specific roles of ALK1 and ALK2.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for this compound against a panel of kinases, including a comparison with LDN-193189.
| Kinase Target | This compound IC50 (nM) | LDN-193189 IC50 (nM) |
| ALK1 (ACVRL1) | 13 | - |
| ALK2 (ACVR1) | 6 | - |
| ALK3 (BMPR1A) | 425 | - |
| ALK4 (ACVR1B) | >10,000 | - |
| ALK5 (TGFBR1) | >10,000 | - |
| ALK6 (BMPR1B) | 41 | - |
| DDR1 | 501 | - |
| FLT3 | 751 | - |
| KHS/MAP4K5 | 539 | - |
Data sourced from multiple studies.[2][4] Note: Direct comparative IC50 values for LDN-193189 against all listed kinases were not available in the provided search results.
In cellular assays, this compound also demonstrates potent and selective target engagement. In a NanoBRET assay, this compound showed high affinity for ALK1 (IC50 = 27 nM) and ALK2 (IC50 = 225 nM), with significantly weaker binding to ALK3 (497 nM) and ALK6 (997 nM), and negligible binding to ALK4 and ALK5 (>10 µM).[2][4]
Experimental Methodologies
1. Kinome-wide Selectivity Screening:
The selectivity of this compound was determined by Reaction Biology Corporation. The screening was performed against a panel of 369 protein kinases at a compound concentration of 1 µM. The percentage of residual enzyme activity was measured to identify potential off-targets.[1][3]
2. In Vitro IC50 Determination:
Biochemical IC50 values were determined using a radio-enzymatic assay. The assays were performed at an ATP concentration of 10 mM to assess the inhibitory potency of this compound against the target kinases.[1][2]
3. Cellular Target Engagement (NanoBRET Assay):
The NanoBRET™ Target Engagement Intracellular Kinase Assay was used to quantify the interaction of this compound with its target kinases in intact cells. This assay measures the apparent affinity of the compound for the target protein by detecting the energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[1][2]
4. Western Blot Analysis of SMAD Phosphorylation:
To assess the functional cellular activity of this compound, its effect on the phosphorylation of SMAD proteins was analyzed by Western blot. HEK293T cells were treated with this compound, and the phosphorylation levels of SMAD1/5/8 (downstream of ALK1/2) and SMAD2/3 (downstream of ALK4/5/7) were measured. This compound was shown to specifically inhibit the phosphorylation of SMAD1/5/8, consistent with its selective inhibition of ALK1/2.[3]
Visualizations
Caption: Experimental workflow for assessing kinase inhibitor specificity.
Caption: Simplified TGF-β/BMP signaling pathway showing this compound's point of action.
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective inhibitor of ALK1 and ALK2. Its superior specificity profile compared to other inhibitors like LDN-193189 makes it an invaluable tool for dissecting the specific biological functions of ALK1 and ALK2 in both in vitro and in vivo settings. For researchers investigating TGF-β/BMP signaling pathways, this compound offers a high degree of precision, minimizing the confounding effects of off-target kinase inhibition.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to the Pharmacokinetic Profiles of ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of anaplastic lymphoma kinase (ALK) inhibitors, a critical class of targeted therapies for non-small cell lung cancer (NSCLC). Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) properties of these drugs is paramount for optimizing therapeutic strategies, managing drug-drug interactions, and designing next-generation inhibitors with improved efficacy and safety profiles.
Key Pharmacokinetic Parameters of ALK Inhibitors
The following table summarizes the key pharmacokinetic parameters for first, second, and third-generation ALK inhibitors. These values represent a compilation of data from various clinical studies and are essential for comparing the clinical behavior of these drugs.
| Parameter | Crizotinib (1st Gen) | Ceritinib (2nd Gen) | Alectinib (2nd Gen) | Brigatinib (2nd Gen) | Lorlatinib (3rd Gen) |
| Time to Peak (Tmax) | 4 to 6 hours[1] | 4 to 6 hours[1] | ~4 hours[2] | 1 to 4 hours[1] | 1.2 to 2 hours[1] |
| Peak Concentration (Cmax) | Varies with dosing | Varies with dosing | 638 ng/mL (300mg BID)[3] | Varies with dosing | Varies with dosing |
| Bioavailability | 43%[1] | Not specified | 37% (with meal)[4] | Not specified | 81%[1] |
| Half-life (t1/2) | 42 hours[5] | 41 hours[6] | 32.5 hours[4] | 25 hours[7] | 24 hours[8] |
| Plasma Protein Binding | 91%[9] | 97%[6] | >99%[4] | ~90%[7] | 66%[1] |
| Metabolism | Primarily CYP3A4/5[5] | Primarily CYP3A[10] | Primarily CYP3A4[4] | Primarily CYP2C8 and CYP3A4[11] | Primarily CYP3A4 and UGT1A4[8] |
| CNS Penetration (CSF/Plasma Ratio) | 0.003[12] | 0.13 - 0.35[12] | 0.86[13] | Not specified | 0.75 (unbound)[13] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials involving patients with ALK-positive NSCLC and, in some cases, healthy volunteers. The methodologies employed in these studies are summarized below.
Pharmacokinetic Analysis
General Workflow:
-
Study Design: Pharmacokinetic parameters are typically determined through Phase I and II clinical trials. These studies involve collecting serial blood samples from participants at predefined time points after drug administration[14][15][16].
-
Bioanalytical Method: The concentration of the ALK inhibitor and its major metabolites in plasma is quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers high sensitivity and specificity for accurate drug measurement[17].
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic (PopPK) modeling approaches[14][18]. PopPK analysis, often performed using software like NONMEM, allows for the characterization of pharmacokinetic variability within the patient population and the identification of significant covariates (e.g., body weight, organ function) that may influence drug exposure[16][19].
Assessment of CNS Penetration
The ability of an ALK inhibitor to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy against brain metastases.
Evaluation Process:
-
Methodology: CNS penetration is assessed by measuring the concentration of the drug in cerebrospinal fluid (CSF) and plasma obtained from the same patient at the same time. The ratio of the drug concentration in CSF to that in plasma provides an indication of its ability to cross the BBB[12][13].
-
In Vitro and In Vivo Models: Preclinical assessment of BBB penetration often involves in vitro models, such as cell-based assays using endothelial cells, and in vivo animal models[20][21]. These models help in the early stages of drug development to predict the CNS penetration potential of new chemical entities.
Comparative Analysis of Pharmacokinetic Profiles
First-Generation ALK Inhibitor: Crizotinib
Crizotinib, the first-in-class ALK inhibitor, exhibits moderate oral bioavailability and a relatively long half-life. However, its significant limitation is its poor penetration of the blood-brain barrier, as evidenced by a very low CSF-to-plasma ratio[12]. This characteristic contributes to the development of CNS metastases in patients treated with crizotinib. The primary route of elimination for crizotinib is through hepatic metabolism, mainly by CYP3A4/5[5].
Second-Generation ALK Inhibitors: Ceritinib, Alectinib, and Brigatinib
The second-generation ALK inhibitors were developed to overcome the limitations of crizotinib, including improved potency and better CNS penetration.
-
Ceritinib: Demonstrates a long half-life and is primarily metabolized by CYP3A. Its CNS penetration is improved compared to crizotinib but is still considered limited[12].
-
Alectinib: Shows good oral absorption, especially when taken with food, and has a long half-life. A key advantage of alectinib is its excellent CNS penetration, with a high CSF-to-plasma ratio, making it highly effective against brain metastases[4][13].
-
Brigatinib: Characterized by a moderate half-life and is metabolized by both CYP2C8 and CYP3A4[7][11]. It also demonstrates good CNS activity.
Third-Generation ALK Inhibitor: Lorlatinib
Lorlatinib represents a significant advancement in ALK inhibitor therapy, designed to be effective against a wide range of resistance mutations and to have excellent CNS penetration.
-
Lorlatinib: Possesses the highest reported oral bioavailability among the compared ALK inhibitors[1]. It has a moderate half-life and is metabolized by both CYP3A4 and UGT1A4[8]. A key feature of lorlatinib is its exceptional ability to cross the blood-brain barrier, with an unbound CSF-to-plasma ratio of 0.75, making it a potent agent for treating and preventing brain metastases[13].
Signaling Pathway and Drug Action
The following diagram illustrates the general signaling pathway inhibited by ALK inhibitors.
ALK inhibitors are competitive inhibitors of ATP at the ATP-binding site of the ALK fusion protein. By blocking the phosphorylation and subsequent activation of the ALK signaling cascade, these drugs inhibit downstream pathways that promote cell proliferation and survival in ALK-positive cancer cells.
Conclusion
The pharmacokinetic profiles of ALK inhibitors have evolved significantly from the first to the third generation. Later-generation inhibitors generally exhibit improved oral bioavailability and, most critically, enhanced CNS penetration, addressing a major clinical challenge in the treatment of ALK-positive NSCLC. A thorough understanding of these pharmacokinetic differences is crucial for selecting the appropriate ALK inhibitor for individual patients and for the continued development of more effective and safer targeted therapies.
References
- 1. Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of alectinib and its metabolite M4 in a patient with advanced lung adenocarcinoma undergoing hemodialysis: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alectinib - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Population Pharmacokinetics of Brigatinib in Healthy Volunteers and Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Brigatinib pharmacokinetics in patients with chronic hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of ALK inhibitors in treatment of CNS metastases in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anaplastic lymphoma kinase inhibitor development: enhanced delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetic model with time-varying clearance for lorlatinib using pooled data from patients with non-small cell lung cancer and healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Effect of Hepatic Impairment on the Pharmacokinetics of Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetics of Ceritinib in Adult Patients With Tumors Characterized by Genetic Abnormalities in Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating Target Engagement of MU1700 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of MU1700, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. Direct confirmation of a compound's interaction with its intended target within a cellular context is a critical step in drug discovery, providing crucial evidence for its mechanism of action and informing the interpretation of phenotypic data. Here, we compare this compound with other known ALK inhibitors, presenting supporting experimental data and detailed protocols for key validation assays.
Comparative Analysis of ALK1/2 Inhibitors
This compound demonstrates high potency and selectivity for ALK1 and ALK2. To objectively assess its performance, this section compares its biochemical and cellular activity with M4K2234, a structurally distinct and highly selective ALK1/2 inhibitor, and LDN-193189, a widely used but more promiscuous BMP signaling inhibitor.[1] A negative control compound, MU1700NC, which is structurally similar to this compound but largely inactive, is included to control for off-target effects.[1]
| Compound | Target | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) - NanoBRET | Key Features |
| This compound | ALK1 | 13 [1] | 27 [1] | Highly selective for ALK1/2 with excellent cell permeability and brain penetrance. [1] |
| ALK2 | 6 [1] | 225 [1] | ||
| M4K2234 | ALK1 | 7[1] | 83 | Structurally orthogonal to this compound, also highly selective for ALK1/2. |
| ALK2 | 14[1] | 13 | ||
| LDN-193189 | ALK2 | 5 | Comparable to this compound and M4K2234 | More promiscuous kinome-wide selectivity profile compared to this compound and M4K2234.[1] |
| ALK3 | 30 | |||
| MU1700NC | ALK1/2 | >10,000 | >10,000 | Inactive negative control for this compound.[1] |
Methods for Validating this compound Target Engagement
Several orthogonal methods can be employed to validate the engagement of this compound with ALK1 and ALK2 in a cellular environment. These assays provide direct or indirect evidence of the physical interaction between the compound and its target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding. While specific CETSA data for this compound has not been identified in the public domain, this method remains a valuable approach for confirming direct target interaction. The principle relies on the fact that a ligand-bound protein is generally more resistant to heat-induced denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
References
Confirming MU1700's Mechanism of Action: A Comparative Guide to Orthogonal Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental approaches to confirm the mechanism of action of MU1700, a potent and highly selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can build a robust body of evidence to definitively establish this compound's on-target activity and downstream functional effects. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Executive Summary
This compound has been identified as a selective inhibitor of ALK1 and ALK2, key components of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] Confirmation of its mechanism of action relies on a multi-faceted approach that goes beyond simple enzymatic assays. This guide explores three pillars of validation:
-
Biochemical Assays: To determine the potency and selectivity of this compound against a wide range of kinases.
-
Cell-Based Assays: To confirm target engagement and downstream pathway modulation in a physiological context.
-
Biophysical Assays: To provide direct evidence of the physical interaction between this compound and its target proteins, ALK1 and ALK2.
As a key comparator, this guide includes data for LDN-193189, a well-characterized but less selective inhibitor of the same pathway, to highlight the superior profile of this compound.[1][4][5]
Data Presentation: Quantitative Comparison of this compound and LDN-193189
The following tables summarize the quantitative data from various orthogonal assays, providing a clear comparison of the potency and selectivity of this compound versus LDN-193189.
Table 1: Biochemical and Cellular Potency
| Assay Type | Target | This compound | LDN-193189 | Reference |
| Biochemical Kinase Assay (IC50) | ALK1 | 13 nM | - | [2] |
| ALK2 | 6 nM | 5 nM | [2][5] | |
| ALK3 | 425 nM | 30 nM | [2][5] | |
| ALK6 | 41 nM | - | [2] | |
| NanoBRET Target Engagement (EC50) | ALK1 | 27 nM | - | [2] |
| ALK2 | 225 nM | - | [2] |
Table 2: Kinome Selectivity Profile
| Assay Type | Parameter | This compound | LDN-193189 | Reference |
| Kinome-wide Profiling | Number of Off-Targets (at 1 µM) | Minimal (Primarily ALK6) | Promiscuous | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Biochemical Kinase Assay (Radiometric)
This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase domain of ALK1 or ALK2, a suitable substrate (e.g., a generic peptide substrate), and radiolabeled ATP ([γ-³³P]ATP) in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or the control compound to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to proceed.
-
Termination: Stop the reaction by adding a stop solution, typically containing a high concentration of non-radiolabeled ATP and EDTA.
-
Detection: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a small molecule to a target protein within living cells.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a vector encoding a fusion of the target kinase (e.g., ALK1 or ALK2) and NanoLuc® luciferase.[6]
-
Cell Plating: Seed the transfected cells into a multi-well plate (e.g., 384-well) and allow them to adhere.[6]
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of the kinase to the cells.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or the control compound for a specified incubation period (e.g., 1 hour).[6]
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters (e.g., 450 nm for donor emission and >610 nm for acceptor emission).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the EC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
Western Blot for SMAD1/5/8 Phosphorylation
This assay assesses the functional consequence of ALK1/2 inhibition by measuring the phosphorylation status of downstream signaling molecules.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., DIPG patient-derived cells) and serum-starve them to reduce basal signaling.[7] Treat the cells with a stimulating ligand (e.g., BMP7) in the presence or absence of various concentrations of this compound or a control inhibitor for a defined period (e.g., 1 hour).[7]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., anti-pSMAD1/5/8).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SMAD1/5/8 or a housekeeping protein (e.g., GAPDH). Quantify the band intensities to determine the relative levels of phosphorylated SMAD1/5/8.
Mandatory Visualization
Signaling Pathway of this compound's Mechanism
Caption: this compound inhibits ALK1/2, blocking SMAD1/5/8 phosphorylation.
Experimental Workflow for Orthogonal Validation
Caption: Workflow for confirming this compound's mechanism of action.
Conclusion
The comprehensive, multi-pronged approach outlined in this guide provides a robust framework for confirming the mechanism of action of this compound as a selective ALK1/2 inhibitor. By integrating data from biochemical, cell-based, and biophysical assays, researchers can establish a high degree of confidence in its on-target activity. The superior selectivity of this compound compared to older inhibitors like LDN-193189, as demonstrated by the presented data, underscores its value as a precise chemical probe for studying BMP signaling and as a promising therapeutic candidate. The detailed protocols and visual aids provided herein are intended to facilitate the design and execution of further validation studies.
References
- 1. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Evaluating the inhibition of ALK2 phosphorylation of SMAD1/5 by M4K lead compounds in DIPG patient-derived cells (SU-DIPG-IV, HSJD-DIPG-007, HSJD-DIPG-018 and SU-DIPG-XXI) – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Review of ALK1 and ALK2 Inhibitor Studies for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of Activin Receptor-Like Kinase 1 (ALK1) and Activin Receptor-Like Kinase 2 (ALK2) presents a significant therapeutic opportunity for a range of diseases, from rare genetic disorders to cancer. This guide provides a comprehensive comparison of key ALK1 and ALK2 inhibitor studies, focusing on their performance, supporting experimental data, and detailed methodologies.
Activin receptor-like kinase 1 (ALK1) and 2 (ALK2), also known as ACVRL1 and ACVR1 respectively, are type I serine/threonine kinase receptors of the Transforming Growth Factor-β (TGF-β) superfamily. They play crucial roles in cell proliferation, differentiation, and apoptosis. ALK1 is predominantly expressed on endothelial cells and is a key regulator of angiogenesis. Its dysregulation is implicated in diseases such as Hereditary Hemorrhagic Telangiectasia (HHT) and various cancers. ALK2 is more broadly expressed and is critically involved in bone and cartilage development. Gain-of-function mutations in ALK2 are the primary cause of the devastating genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), characterized by progressive heterotopic ossification.
The high degree of homology in the ATP-binding pocket of ALK1 and ALK2 presents a significant challenge in developing highly selective inhibitors. However, recent advancements have led to the identification of compounds with varying degrees of selectivity, offering valuable tools for both basic research and clinical applications.
Quantitative Comparison of ALK1/2 Inhibitors
The following table summarizes the in vitro potency of several widely studied ALK1 and ALK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biochemical function.
| Inhibitor | ALK1 IC50 (nM) | ALK2 IC50 (nM) | Other Notable Targets (IC50 in nM) | Reference |
| Dorsomorphin | - | ~150 | AMPK (109 Ki), ALK3, ALK6 | [1][2] |
| LDN-193189 | 0.8 | 0.8 | ALK3 (5.3), ALK6 (16.7) | [3][4] |
| K02288 | 1.8 | 1.1 | ALK6 (6.4), ALK3 (34.4) | [5][6][7] |
| Saracatinib (AZD0530) | 19 | 6.7 | c-Src (2.7), Abl (30) | [3][8] |
| BLU-782 (Fidrisertib) | 3 | 0.6 (WT), 0.2 (R206H) | ALK6 (24), ALK3 (45) | [9] |
| INCB000928 (Zilurgisertib) | - | 15 | - | [10] |
| LDN-212854 | 2.4 | ~1.2 | ALK3 | [11][12] |
| ML347 | 46 | 32 | >300-fold selective over ALK3 | [11] |
Signaling Pathways
The signaling cascades initiated by ALK1 and ALK2, upon binding of their respective ligands (e.g., Bone Morphogenetic Proteins - BMPs, Activins), converge on the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant ALK1 or ALK2 enzyme
-
Kinase substrate (e.g., casein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[1][6][13][14][15]
Cellular Assay: Western Blot for Phospho-SMAD1/5/8
This method assesses the ability of an inhibitor to block ALK1/2 signaling in a cellular context by measuring the phosphorylation of downstream SMAD proteins.
Materials:
-
Cell line expressing ALK1 or ALK2 (e.g., C2C12 myoblasts)
-
Cell culture medium and supplements
-
Ligand (e.g., BMP9 for ALK1, BMP2 or Activin A for ALK2)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pSMAD1/5/8, anti-total SMAD1, anti-loading control like GAPDH or β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against pSMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1 and a loading control to ensure equal protein loading.[10][12][16][17][18]
In Vivo Efficacy in a Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model
Animal models are crucial for evaluating the in vivo efficacy of ALK2 inhibitors in preventing heterotopic ossification (HO). A common model utilizes conditional expression of a mutant ALK2 (e.g., ALK2 R206H or Q207D) in mice.
Animal Model:
-
Conditional knock-in mice expressing a Cre-inducible mutant Acvr1 allele (e.g., Acvr1R206H).
Procedure:
-
Induce the expression of the mutant ALK2 and muscle injury by intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the hindlimb of neonatal or young adult mice.[5][19]
-
Administer the test inhibitor (e.g., Saracatinib at 25 mg/kg/day or BLU-782 at 50 mg/kg/day) or vehicle via oral gavage, starting prophylactically before or at the time of injury and continuing for a defined period (e.g., 28 days).[5][7][20][21]
-
Monitor the mice for signs of edema and assess the range of motion of the affected limb.
-
At the end of the treatment period, euthanize the mice and harvest the hindlimbs.
-
Quantify the volume of heterotopic ossification using micro-computed tomography (µCT).[7]
-
Perform histological analysis (e.g., H&E and Alcian Blue/Alizarin Red staining) on tissue sections to visualize cartilage and bone formation.
Conclusion
The development of potent and selective inhibitors for ALK1 and ALK2 is a rapidly advancing field. While significant progress has been made in identifying dual inhibitors and compounds with a bias towards ALK2, achieving high selectivity remains a key objective. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel inhibitor candidates. For researchers in this area, a thorough understanding of these methodologies is essential for generating robust and comparable data that will ultimately drive the clinical translation of these promising therapeutic agents.
References
- 1. promega.com [promega.com]
- 2. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
- 7. Blueprint’s work behind drug for fibrodysplasia ossificans progressiva | BioWorld [bioworld.com]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bio-rad.com [bio-rad.com]
- 13. promega.com.cn [promega.com.cn]
- 14. ulab360.com [ulab360.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. Methods for the reliable induction of heterotopic ossification in the conditional Alk2Q207D mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MU1700: A Guide for Laboratory Professionals
Absence of specific disposal protocols for the novel chemical probe MU1700 necessitates a cautious approach grounded in established laboratory safety principles. This guide provides essential information on the known properties of this compound and outlines a general procedure for its safe disposal, ensuring the protection of researchers and the environment.
For researchers, scientists, and drug development professionals utilizing the selective ALK1 and ALK2 protein kinase inhibitor, this compound, proper disposal is a critical final step in the experimental workflow. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, its known chemical and biological characteristics, combined with standard laboratory waste management practices, can guide its safe handling and disposal.
Key Properties of this compound
Understanding the characteristics of this compound is fundamental to assessing its potential hazards and determining the appropriate disposal route. The following table summarizes key quantitative data available for this compound.
| Property | Value | Notes |
| Molecular Formula | C₂₅H₂₈N₆O | |
| Molecular Weight | 428.53 g/mol | |
| IC₅₀ for ALK1 | 13 nM | In vitro biochemical assay. |
| IC₅₀ for ALK2 | 6 nM | In vitro biochemical assay. |
| Cellular IC₅₀ (NanoBRET) | ALK1: 225 nM, ALK2: 27 nM | Demonstrates cell permeability. |
| Recommended Cellular Concentration | Up to 1 µM | Higher concentrations may lead to mild cytotoxic effects, possibly due to limited aqueous solubility. |
| Solubility | Limited aqueous solubility | The free base has limited solubility. For in vivo use, a salt form (e.g., .2HCl) is recommended. |
General Disposal Protocol for Research Chemicals like this compound
In the absence of specific manufacturer guidelines, the disposal of this compound should be managed as a potentially hazardous chemical waste. The following step-by-step procedure is based on general laboratory chemical waste management principles.[1][2][3][4][5]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as chemical waste.[6][7]
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.[2][8] Incompatible chemicals stored together can lead to hazardous reactions.[8]
-
Keep solid and liquid waste in separate, clearly labeled containers.[6]
-
-
Containerization and Labeling:
-
Use appropriate, leak-proof containers made of a material compatible with the chemical waste. The original container is often the best choice for unused or expired product.[7]
-
All waste containers must be securely closed except when adding waste.[2][4]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name "this compound".[2][4][8] Do not use abbreviations or chemical formulas.[2][8] Also, list any solvents or other chemicals present in the container.[2]
-
-
Storage:
-
Store the waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[2][5][8]
-
Ensure the storage area is secure and under the control of laboratory personnel.[2]
-
Use secondary containment, such as a plastic tray, for liquid waste containers to mitigate spills.[8]
-
-
Consultation and Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures for this type of chemical.[1][2][4] They can provide information on local, state, and federal regulations.
-
Arrange for a chemical waste pickup through your institution's established procedures.[1][2][7] There is typically no charge for the disposal of properly labeled hazardous waste.[2][7]
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation may be required for regulatory compliance.
-
Experimental Protocols
As no specific disposal-related experiments for this compound are available, no experimental protocols can be provided. The disposal procedure itself should be treated as a standard safety protocol.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.
References
- 1. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. essex.ac.uk [essex.ac.uk]
- 7. vumc.org [vumc.org]
- 8. Chemical Waste – EHS [ehs.mit.edu]
Essential Safety and Logistical Information for Handling MU1700
This document provides comprehensive guidance for the safe handling, use, and disposal of MU1700, a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to build trust in the operational use of this compound.
Chemical and Physical Properties
This compound is an orally active, potent inhibitor of ALK1 and ALK2 with high brain permeability.[1] It is often supplied as a dihydrochloride salt to improve its solubility.[2]
| Property | Value | Reference |
| IUPAC Name | 6-(4-(Piperazin-1-yl)phenyl)-3-(quinoline-4-yl)furo[3,2-b]pyridine dihydrochloride | [2] |
| Molecular Formula | C26H22N4O · 2HCl | [2] |
| Molecular Weight | 479.41 g/mol | [2] |
| Solubility | Soluble in DMSO (5 mg/ml) and water (10 mg/ml) | [2] |
| Storage | Recommended to be stored at -20°C for long-term stability. |
Potency and Selectivity
This compound demonstrates high potency for ALK1 and ALK2 and has been profiled against a wide range of kinases to ensure its selectivity.
| Target | IC50 | Notes |
| ALK1 (ACVRL1) | 13 nM | Potent inhibitor |
| ALK2 (ACVR1) | 6 nM | Potent inhibitor |
| ALK6 | 41 nM | Weaker inhibition compared to ALK1/2 |
| Kinome-wide screening | - | At 1 µM, this compound inhibits only ALK1/2/6 and shows no other significant off-targets in a panel of 369 protein kinases. |
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE and handling recommendations are based on the safety protocols for similar heterocyclic and piperazine-containing compounds used in a laboratory setting.
Engineering Controls
-
Ventilation: Use this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. Piperazine derivatives can cause skin irritation and sensitization. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes or dust. |
| Skin and Body Protection | A standard laboratory coat must be worn. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. If weighing out powder or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter. | To prevent inhalation of fine particles. |
Hygiene Practices
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.
-
Contaminated clothing should be removed and washed before reuse.
Operational Plans: Handling and Storage
Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Wear appropriate PPE (gloves, lab coat, and eye protection) when unpacking the compound.
-
Confirm that the container is properly labeled and sealed.
Preparation of Stock Solutions
-
It is recommended to use this compound in its salt form (e.g., dihydrochloride) for better solubility.
-
For preparation of stock solutions, handle the solid compound in a chemical fume hood to minimize inhalation risk.
-
Use calibrated equipment for accurate measurements.
-
Tightly cap the stock solution vial and store it at the recommended temperature (-20°C).
Storage
-
Store the solid compound and stock solutions at -20°C in a tightly sealed container.
-
Keep in a dry, dark place to maintain stability.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Waste Categorization
-
Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips).
-
Liquid Waste: Unused stock solutions, experimental media containing this compound.
Disposal Procedure
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatible.
-
Containment:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not overfill containers.
-
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (6-(4-(Piperazin-1-yl)phenyl)-3-(quinoline-4-yl)furo[3,2-b]pyridine dihydrochloride)".
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Experimental Protocols and Signaling Pathway
This compound inhibits the ALK1/2 signaling pathway, which subsequently affects the phosphorylation of SMAD proteins.[3]
ALK1/2 Signaling Pathway
The ALK1/2 signaling pathway is a key component of the Transforming Growth Factor-β (TGF-β) superfamily signaling. It is primarily activated by Bone Morphogenetic Proteins (BMPs), such as BMP9 and BMP10. This activation leads to the phosphorylation of SMAD1, SMAD5, and SMAD8, which then regulate gene expression.
Caption: The ALK1/2 signaling pathway, inhibited by this compound.
Experimental Protocol: Western Blot for SMAD1/5/8 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on ALK1/2-mediated SMAD phosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS or endothelial cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 1-2 hours.
-
Stimulate the cells with a known ALK1/2 ligand (e.g., BMP9) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total SMAD1/5/8 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated SMADs.
-
Caption: Experimental workflow for Western blot analysis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
